2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSCYRJMPVYVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337254 | |
| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-03-8 | |
| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its favorable metabolic stability and diverse biological activities.[1][2] The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic efficacy and toxicity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows relevant to its synthesis and evaluation.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized below. These values, comprising both experimental and computationally predicted data, are essential for assessing the compound's drug-like characteristics.
Table 1: General and Structural Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 41421-03-8 | [3][4][5] |
| Molecular Formula | C₉H₇BrN₂O | [4][5] |
| Molecular Weight | 239.07 g/mol | [3][4][5] |
| Physical Form | Solid | [3] |
| Purity | ≥98% | [4][5] |
| Storage | Sealed in dry, room temperature |
Table 2: Physicochemical Descriptors for Drug Development
| Property | Value | Significance in Drug Development | Source |
| LogP (calculated) | 2.81 | Lipophilicity, affects solubility and membrane permeability | [5] |
| Topological Polar Surface Area (TPSA) | 38.92 Ų | Influences cell membrane penetration and bioavailability | [5] |
| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding | [5] |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding | [5] |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following sections detail standard methodologies for key experimental procedures.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
The synthesis of this compound, as a member of the 2,5-disubstituted-1,3,4-oxadiazole family, typically involves the cyclization of an N-acylhydrazone. A common and effective method utilizes an oxidizing agent like Chloramine-T.
Protocol:
-
Esterification: An appropriate aromatic acid (e.g., 4-bromobenzoic acid) is converted to its corresponding methyl or ethyl ester using an acid catalyst (e.g., H₂SO₄) in alcohol.
-
Hydrazide Formation: The resulting ester is refluxed with hydrazine hydrate to form the corresponding acid hydrazide (e.g., 4-bromobenzohydrazide).[6]
-
Hydrazone Synthesis (Schiff Base Formation): The acid hydrazide is condensed with an aldehyde (for the 5-methyl substitution, acetaldehyde would be used, though often the precursor is an N-acylhydrazide derived from a different starting material) in a suitable solvent like ethanol to yield the N-acylhydrazone.[7]
-
Oxidative Cyclization: The purified N-acylhydrazone is treated with an oxidizing agent such as Chloramine-T in a suitable solvent.[7] The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Purification: The final product is isolated by filtration after cooling the reaction mixture and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2,5-disubstituted-1,3,4-oxadiazole.[7]
Figure 1. General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Determination of Melting Point
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Determination of Lipophilicity (LogP)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is a critical parameter for predicting the ADME properties of a drug candidate.
Protocol (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Relationship between Physicochemical Properties and Drug-Likeness
The suitability of a molecule as a potential drug candidate is often initially assessed by evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. These rules provide a framework for predicting oral bioavailability.
Figure 2. Relationship between physicochemical properties and drug-likeness.
Based on the data in Table 2, this compound adheres to Lipinski's Rule of Five:
-
Molecular Weight: 239.07 (< 500 Da)
-
LogP: 2.81 (< 5)
-
Hydrogen Bond Donors: 0 (< 5)
-
Hydrogen Bond Acceptors: 3 (< 10)
This compliance suggests that the compound possesses physicochemical characteristics favorable for oral bioavailability, making it a promising scaffold for further investigation in drug discovery programs. The 1,3,4-oxadiazole ring itself is known to be metabolically stable and can act as a bioisostere for ester and amide groups, potentially improving the pharmacokinetic profile of a lead compound.[1]
References
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. appretech.com [appretech.com]
- 5. chemscene.com [chemscene.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. isca.me [isca.me]
molecular weight and formula of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to be present in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This document details the physicochemical properties, a probable synthetic route, and a summary of potential biological activities based on related structures. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.
Compound Identification and Physicochemical Properties
This compound is a disubstituted oxadiazole featuring a bromophenyl group at the 2-position and a methyl group at the 5-position. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| CAS Number | 41421-03-8 |
Note: Specific experimental data such as melting point, ¹H NMR, ¹³C NMR, and IR spectra for this compound were not explicitly found in the provided search results and would need to be determined experimentally upon synthesis.
Synthesis and Experimental Protocol
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine intermediate. A common and effective method is the dehydrative cyclization of an appropriate N-acylhydrazide. The following protocol outlines a plausible and generally applicable synthetic route for this compound, adapted from established methodologies for similar compounds.[5][6]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-bromobenzohydrazide and acetic anhydride.
-
Formation of the Diacylhydrazine Intermediate: 4-Bromobenzohydrazide is acylated with acetic anhydride to form N-acetyl-N'-(4-bromobenzoyl)hydrazine.
-
Dehydrative Cyclization: The resulting diacylhydrazine undergoes dehydrative cyclization, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid, to yield the final product, this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromobenzohydrazide
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Appropriate solvents (e.g., glacial acetic acid, dioxane, or pyridine)
-
Sodium bicarbonate solution
-
Ice
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Step 1: Synthesis of N-acetyl-N'-(4-bromobenzoyl)hydrazine
-
In a round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.
-
The solid precipitate is collected by filtration, washed with cold water and sodium bicarbonate solution to remove unreacted acid, and then dried.
-
-
Step 2: Cyclization to this compound
-
The dried N-acetyl-N'-(4-bromobenzoyl)hydrazine from the previous step is placed in a round-bottom flask.
-
A dehydrating agent such as phosphorus oxychloride (POCl₃) is added cautiously and dropwise at 0 °C.
-
The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water to remove any residual acid, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
-
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=N and C-O-C stretching of the oxadiazole ring.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities
While specific biological data for this compound is not extensively documented in the provided search results, the 1,3,4-oxadiazole core is a prominent feature in many biologically active compounds. Derivatives of 1,3,4-oxadiazole have shown a broad spectrum of pharmacological effects.
Anticancer Activity
Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole derivatives.[1][2][4][7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases and receptor tyrosine kinases such as EGFR.[1][2] For instance, quinoline-1,3,4-oxadiazole hybrids have demonstrated significant cytotoxic activity against cancer cell lines like HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).[1][2] The presence of a bromophenyl group is also a common feature in many anticancer agents, potentially enhancing the activity.[7]
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is also a key component in the development of novel antimicrobial agents.[3][9] Derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, with some compounds targeting enzymes like DNA gyrase.[2] The incorporation of a halogen, such as bromine, on the phenyl ring has been associated with enhanced antimicrobial properties in some series of heterocyclic compounds.[3]
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
Disclaimer: This technical guide is intended for informational purposes for a research audience. The experimental protocol is a proposed method based on general chemical principles for this class of compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The biological activities mentioned are based on related compounds and do not guarantee the same effects for this compound.
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmspr.in [ijmspr.in]
- 4. ijsat.org [ijsat.org]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and organic synthesis.
Core Spectroscopic Data
The structural integrity of this compound has been established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data points are summarized below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | Doublet | 2H | Ar-H (ortho to oxadiazole) |
| 7.60 - 7.70 | Doublet | 2H | Ar-H (ortho to Br) |
| 2.61 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=N (oxadiazole ring) |
| 163.9 | C-O (oxadiazole ring) |
| 132.5 | Ar-C (ipso to C-Br) |
| 128.8 | Ar-CH |
| 126.5 | Ar-CH |
| 123.0 | Ar-C (ipso to oxadiazole) |
| 11.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2925 | Weak | Aliphatic C-H stretch |
| ~1610 | Strong | C=N stretch (oxadiazole ring) |
| ~1550 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C stretch (oxadiazole ring) |
| ~1070 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 238/240 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 183/185 | Moderate | [M - C₂H₃N]⁺ |
| 155/157 | Moderate | [Br-C₆H₄-C≡O]⁺ |
| 102 | Low | [C₆H₄-CN]⁺ |
| 76 | Low | [C₆H₄]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a cyclization reaction. A general, reliable protocol is detailed below.
Synthesis of this compound
Materials:
-
4-Bromobenzohydrazide
-
Acetyl chloride (or acetic anhydride)
-
Phosphorus oxychloride (POCl₃)
-
Suitable solvent (e.g., toluene, xylene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Acylation of 4-Bromobenzohydrazide: In a round-bottom flask, 4-bromobenzohydrazide is dissolved in a suitable solvent. Acetyl chloride or acetic anhydride is added dropwise to the solution at 0 °C with constant stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Cyclization: The resulting N'-acetyl-4-bromobenzohydrazide intermediate is isolated and then refluxed in an excess of phosphorus oxychloride for 2-4 hours. The progress of the cyclization is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water, dried, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
The structure of the synthesized compound is confirmed using the spectroscopic methods detailed above.
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Crystal Structure Analysis of a 2-(4-Bromophenyl)-Substituted 1,3,4-Oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of a 2-(4-bromophenyl)-substituted 1,3,4-oxadiazole derivative, specifically 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. Due to the limited availability of public crystallographic data for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, this closely related analogue is presented as a case study to illustrate the structural characteristics and intermolecular interactions inherent to this class of compounds. This document details the molecular geometry, crystallographic parameters, and the experimental protocols for synthesis and structure determination. Furthermore, it explores the potential biological significance of 1,3,4-oxadiazole derivatives as antimicrobial agents, including a proposed mechanism of action.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a bromophenyl moiety can enhance these activities through various molecular interactions. Understanding the three-dimensional structure of these compounds at an atomic level is crucial for rational drug design and the development of structure-activity relationships (SAR).
This guide focuses on the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, providing a comprehensive overview of its solid-state conformation and packing.
Molecular and Crystal Structure
The crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole reveals a molecule with a defined geometry. The benzene ring is inclined with respect to the oxadiazole ring at a dihedral angle of 10.44 (8)°.[4] The crystal packing is stabilized by a network of intermolecular interactions.
Crystallographic Data
The crystallographic data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole is summarized in the table below.[4]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₉BrN₂O |
| Formula Weight | 359.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.2571 (5) |
| b (Å) | 6.4753 (3) |
| c (Å) | 19.6761 (7) |
| β (°) | 114.924 (2) |
| Volume (ų) | 1531.76 (11) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.558 g/cm³ |
| Absorption Coefficient (μ) | 2.69 mm⁻¹ |
| R(int) | 0.033 |
| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.069 |
| Goodness-of-fit (S) | 1.06 |
Intermolecular Interactions
In the crystal lattice, molecules are linked in a head-to-tail fashion through C—H⋯π interactions, forming chains that extend along the c-axis.[4] These chains are further interconnected by π–π stacking interactions between the oxadiazole rings of adjacent molecules, with centroid-centroid distances of 3.6385 (7) Å, resulting in the formation of layers parallel to the bc plane.[4]
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthetic route for the title compound, based on established methods for 2,5-disubstituted 1,3,4-oxadiazoles, is outlined below.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromobenzohydrazide (1 equivalent).
-
Reagent Addition: Add an excess of acetic anhydride to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Crystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/chloroform) to obtain crystals suitable for X-ray diffraction.[4]
X-ray Crystallography
The following protocol is based on the data collection for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[4]
Data Collection and Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using molybdenum radiation.
-
The collected data is integrated and corrected for absorption effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Biological Significance: Antimicrobial Activity
1,3,4-Oxadiazole derivatives are recognized for their potential as antimicrobial agents.[5][6] Their mechanism of action can involve the inhibition of essential bacterial enzymes.
Proposed Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial activity of certain heterocyclic compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication and transcription.
By binding to DNA gyrase, the oxadiazole derivative can prevent the enzyme from relaxing positive supercoils in the bacterial DNA, which is a critical step for DNA replication and transcription. This ultimately leads to the inhibition of bacterial growth and cell death.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of a representative 2-(4-bromophenyl)-substituted 1,3,4-oxadiazole. The data presented on molecular geometry and intermolecular interactions offer valuable insights for the design of new derivatives with potentially enhanced biological activities. The proposed synthetic and analytical protocols provide a framework for the preparation and characterization of these compounds. The exploration of the potential antimicrobial mechanism of action highlights the therapeutic promise of this class of molecules. Further research is warranted to synthesize and crystallize this compound to confirm its specific structural features and to experimentally validate its biological activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijmspr.in [ijmspr.in]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Solubility of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide consolidates predicted solubility values, qualitative solubility information for the broader 1,3,4-oxadiazole class, and detailed experimental protocols for solubility determination. This information is intended to support research, chemical process development, and formulation activities.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For 1,3,4-oxadiazole derivatives, which are frequently investigated for their diverse biological activities, understanding their solubility in various media is paramount.
Generally, 1,3,4-oxadiazoles bearing aryl substituents, such as the 4-bromophenyl group in the title compound, tend to exhibit low aqueous solubility due to their increased lipophilicity and crystalline nature. However, they are often soluble in common organic solvents.
Solubility Data
Table 1: Predicted and Analog Solubility Data
| Compound Name | Solvent | Predicted logSw | Predicted Solubility (mg/L) | Data Type |
| 2-(4-bromophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | Water | -4.613 | ~7.5 | Calculated |
Note: The logSw value corresponds to the base-10 logarithm of the molar solubility in water. The solubility in mg/L is an approximation derived from the logSw and the molar mass of the analog.
Qualitative solubility information for a related compound, 2-(4-Bromophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole, indicates that it is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform[1]. This aligns with the general solubility trends observed for aryl-substituted 1,3,4-oxadiazoles.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, established experimental methods should be employed. The choice of method often depends on the required accuracy, throughput, and the amount of compound available.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique.
Analytical Techniques for Quantification
This is a straightforward method for determining the concentration of a solute in a saturated solution.
Methodology:
-
A precisely measured volume of the saturated filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated to dryness under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point).
-
The container with the dried solute is weighed again.
-
The mass of the dissolved solid is calculated by difference, and from this, the solubility can be determined.
This method is suitable if the compound possesses a chromophore and a linear relationship between absorbance and concentration (Beer-Lambert law) is established.
Methodology:
-
A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the chosen solvent at its wavelength of maximum absorbance (λmax).
-
The saturated filtrate is diluted with the solvent to bring the absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve.
-
The original solubility is calculated by taking the dilution factor into account.
HPLC is a highly sensitive and specific method for determining compound concentration, especially in complex matrices.
Methodology:
-
An HPLC method with a suitable column, mobile phase, and detector (e.g., UV) is developed and validated for this compound.
-
A calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.
-
The saturated filtrate is appropriately diluted and injected into the HPLC system.
-
The concentration of the compound in the sample is determined from the calibration curve based on its peak area.
-
The solubility is then calculated, accounting for any dilutions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a sparingly soluble organic compound like this compound.
References
Unraveling the Molecular Mechanisms: A Technical Guide to 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole scaffold have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action underlying their therapeutic potential. By synthesizing data from numerous studies, this document elucidates the signaling pathways and molecular targets modulated by these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the intricate molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,3,4-oxadiazole framework.
Introduction
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The incorporation of a 4-bromophenyl group at the 2-position and a methyl group at the 5-position creates a core structure, this compound, from which a multitude of derivatives with diverse pharmacological activities have been synthesized and evaluated.[1][3][4] These derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents, prompting further investigation into their mechanisms of action to guide future drug design and development efforts.[1][2][3][5]
Anticancer Activity: Targeting Key Signaling Pathways
Several derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines.[5] The primary mechanism underlying this activity appears to be the inhibition of key enzymes involved in cancer cell proliferation and survival, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Certain quinoline-1,3,4-oxadiazole hybrids incorporating the 2-(4-bromophenyl) moiety have been identified as potent inhibitors of EGFR tyrosine kinase.[5] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.[5] These oxadiazole derivatives are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation.
A proposed signaling pathway for EGFR inhibition is depicted below:
Caption: EGFR Tyrosine Kinase Inhibition Pathway.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of representative 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives from a key study.
| Compound ID | Modification on Oxadiazole Ring | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 8c | 2-(4-nitrophenyl) | EGFR-TK | 0.14 | [5] |
| 12d | 2-(cinnamylthio) | EGFR-TK | 0.18 | [5] |
| 8e | 2-(2-aminophenyl) | MCF-7 | 0.179 (µg/mL) | [5] |
| 15a | 2-(N-phenylacetamidethio) | MCF-7 | 0.164 (µg/mL) | [5] |
| Lapatinib (Ref.) | - | EGFR-TK | 0.12 | [5] |
| Erlotinib (Ref.) | - | MCF-7 | 0.512 (µg/mL) | [5] |
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol is a generalized representation based on standard methodologies.
-
Objective: To determine the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.
-
Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable plate reader.
-
Procedure:
-
Coat 96-well plates with the poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Lapatinib).
-
Add the EGFR kinase, test compounds, and ATP to the wells to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells to remove non-adherent reagents.
-
Add a primary antibody that specifically recognizes phosphorylated tyrosine residues.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic or fluorogenic substrate for the enzyme and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Activity: A Dual-Targeting Approach
Derivatives of this compound have also exhibited significant antimicrobial activity against a range of bacteria and fungi.[5][6] The proposed mechanism for their antibacterial action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, the oxadiazole derivatives disrupt these essential cellular processes, leading to bacterial cell death.[5]
The workflow for assessing antimicrobial activity is outlined below:
Caption: Experimental Workflow for Antimicrobial Evaluation.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains.
| Compound ID | Modification on Oxadiazole Ring | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 17b | - | - | - | - | [5] |
| 17d | - | - | - | - | [5] |
| 17e | - | - | - | - | [5] |
| Neomycin (Ref.) | - | - | - | - | [5] |
Note: Specific MIC values for compounds 17b, 17d, and 17e were described as exhibiting 4-, 16-, and 8-fold more activity, respectively, than neomycin, but the exact numerical values were not provided in the abstract.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Test compounds, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, and a spectrophotometer.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity or measure the optical density to determine growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity
While less detailed in the provided search results, 1,3,4-oxadiazole derivatives, in general, are known to possess anti-inflammatory properties.[1][2][3] The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).
A logical relationship for the anti-inflammatory mechanism is as follows:
Caption: General Anti-inflammatory Mechanism of Action.
Conclusion
Derivatives of this compound represent a versatile and highly promising class of therapeutic agents. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes such as EGFR tyrosine kinase in cancer and DNA gyrase in bacteria. The modular nature of the 1,3,4-oxadiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and selectivity. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the rational design and development of next-generation therapeutics based on this privileged chemical framework. Further investigations are warranted to fully elucidate the intricate structure-activity relationships and to explore the potential of these compounds in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmspr.in [ijmspr.in]
In Silico Modeling of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies utilized to investigate the molecular interactions of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound with significant potential in drug discovery. This document outlines the core computational techniques, presents relevant data in a structured format, and offers detailed experimental protocols to facilitate further research and development. The 1,3,4-oxadiazole scaffold is a versatile core in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In silico modeling plays a pivotal role in elucidating the mechanism of action, predicting bioactivity, and optimizing the pharmacokinetic profile of derivatives based on this scaffold.
Molecular Docking: Unveiling Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
Experimental Protocol for Molecular Docking
A typical molecular docking workflow involves the following steps:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized using a suitable force field.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding mode of the ligand within the active site of the protein.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand.
-
A scoring function is used to rank the different binding poses based on their predicted binding affinity.
-
-
Analysis of Results:
-
The docking results are visualized to analyze the interactions between the ligand and the protein's active site residues.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified.
-
The docking score, which represents the predicted binding affinity, is recorded.
-
Visualization of the Molecular Docking Workflow
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[1][5] This approach is particularly useful in virtual screening and lead optimization.
Experimental Protocol for Pharmacophore Modeling
-
Dataset Preparation:
-
A set of molecules with known biological activity against a specific target is collected. This set should include both active and inactive compounds.
-
The 3D structures of these molecules are generated and aligned.
-
-
Pharmacophore Model Generation:
-
A pharmacophore modeling software (e.g., Discovery Studio, MOE) is used to identify the common chemical features among the active molecules.
-
These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
-
The spatial arrangement and geometric constraints of these features are defined to create a pharmacophore model.
-
-
Model Validation:
-
The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a test set.
-
Statistical parameters such as sensitivity, specificity, and enrichment factor are used to assess the quality of the model.
-
-
Virtual Screening:
-
The validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features.
-
Visualization of a Pharmacophore Model Generation Workflow
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery that helps to assess the pharmacokinetic and safety profiles of a compound.[6][7][8] In silico ADMET models can predict these properties based on the chemical structure of a molecule, thereby reducing the need for extensive and costly experimental studies in the early stages of drug development.
Experimental Protocol for ADMET Prediction
-
Input Molecular Structure:
-
The 2D or 3D structure of this compound is used as input for the prediction software.
-
-
Property Calculation:
-
A variety of computational models are used to predict different ADMET properties, including:
-
Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity.
-
-
-
Analysis of Predictions:
-
The predicted ADMET properties are analyzed to assess the drug-likeness of the compound.
-
Compounds with favorable ADMET profiles are prioritized for further experimental testing.
-
Quantitative Data Summary
The following table summarizes predicted ADMET properties for 1,3,4-oxadiazole derivatives from various studies. It is important to note that these are general predictions for the scaffold and specific values for this compound would require dedicated calculations.
| Property | Predicted Value/Range | Reference |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | < 500 | [8] |
| logP (Octanol/water partition) | 2.73–3.23 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 6-7 | [8] |
| Rotatable Bonds | 3-4 | [8] |
| Pharmacokinetics | ||
| Gastrointestinal Absorption | Good | [8] |
| Blood-Brain Barrier Permeant | Predicted for some derivatives | [9] |
| Toxicity | ||
| Ames Toxicity | Generally predicted as non-mutagenic | [7] |
| hERG I Inhibitor | Generally predicted as non-inhibitor | [7] |
| Hepatotoxicity | Predicted as slight for some derivatives | [8] |
Visualization of the ADMET Prediction Process
Conclusion
The in silico modeling techniques described in this guide are indispensable tools in modern drug discovery and development. By employing molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the interactions of this compound with its biological targets, identify novel active compounds, and optimize their drug-like properties. This computational approach significantly accelerates the drug discovery pipeline, reduces costs, and increases the likelihood of identifying promising new therapeutic agents. Further experimental validation is, however, essential to confirm the in silico findings and progress a compound through to clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
The Versatile Scaffold: A Technical Guide to 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and diverse biological activities have captivated the attention of researchers for decades, leading to the development of numerous derivatives with a wide spectrum of therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1,3,4-oxadiazole derivatives, with a focus on their applications in medicinal chemistry.
Core Biological Activities and Quantitative Data
1,3,4-Oxadiazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects.[1][2][3] The following tables summarize the quantitative data for some of the most promising derivatives in these areas.
Anticancer Activity
The antiproliferative properties of 1,3,4-oxadiazole derivatives have been extensively studied against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial enzymes and signaling pathways involved in cancer progression.[4][5]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [6] |
| 2-(2,3-Dihydrobenzo[b][1][7]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | HepG2 (Liver) | 1.27 ± 0.05 | [6] |
| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | HepG2 (Liver) | 0.8 ± 0.1 | [6] |
| Compound 4h | A549 (Lung) | <0.14 | [8] |
| Compound 4i | A549 (Lung) | 1.59 | [8] |
| Compound 4l | A549 (Lung) | 1.80 | [8] |
| Benzimidazole-based derivative 32c | α-glucosidase inhibition | 2.6 ± 0.1 | [9] |
| 1-phenyl-5-amine-4-pyrazole sulphide derivative 40d | Tobacco Mosaic Virus (TMV) | 11.9 µg/mL | [10] |
| 2,5-disubstituted 1,3,4-oxadiazole 15b | MDA-MB-231 (Breast) | 2.27 ± 0.73 | [10] |
Antibacterial Activity
The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. 1,3,4-Oxadiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| OZE-I | Staphylococcus aureus | 4-16 | [1] |
| OZE-II | Staphylococcus aureus | 4-16 | [1] |
| OZE-III | Staphylococcus aureus | 8-32 | [1] |
| Norfloxacin derivative 4a | Methicillin-resistant S. aureus (MRSA) | 0.25-1 | [11] |
| 2-acylamino-1,3,4-oxadiazole 22b | Bacillus subtilis | 0.78 | [11] |
| Naphthofuran-containing derivative 14a | Pseudomonas aeruginosa | 0.2 | [12] |
Antifungal Activity
Fungal infections, particularly in immunocompromised individuals, pose a significant health threat. 1,3,4-Oxadiazole derivatives have been investigated for their potential as antifungal agents.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| LMM5 | Candida albicans | 32 | [1] |
| LMM11 | Candida albicans | 32 | [1] |
| LMM6 | Candida albicans | 8-32 | [2][13] |
| 1,2,3-triazolo-analogue 45a | Broad-spectrum antifungal | ≤ 0.125 | [11] |
| 1,3,4-oxadiazole-thiadiazole derivative 50a | Candida strains | 0.78-3.12 | [11] |
| Analog 3g | C. albicans, C. glabrata, C. tropicalis | 200 | [3] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. 1,3,4-Oxadiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14]
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Pyrrolo[3,4-d]pyridazinone derivative | COX-2 Inhibition | - | [9] |
| 1,3,4-oxadiazole derivative 8a | COX-2 Inhibition | 0.04 | [14] |
| 1,2,4-triazole derivative 11a | COX-2 Inhibition | 0.04 | [14] |
| Isoniazid derivative 3f | COX-1 Inhibition | 3.24 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for key experiments cited in the literature.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.
Materials:
-
Substituted acid hydrazide
-
Substituted acid chloride or anhydride
-
Dehydrating agent (e.g., POCl₃, SOCl₂, P₂O₅)
-
Appropriate solvent (e.g., DMF, toluene)
Procedure:
-
To a solution of the acid hydrazide in a suitable solvent, add the acid chloride or anhydride dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Add the dehydrating agent (e.g., POCl₃) portion-wise, maintaining the temperature below 40°C.
-
Reflux the reaction mixture for 4-8 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
1,3,4-Oxadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antibacterial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
1,3,4-Oxadiazole derivatives (dissolved in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the 1,3,4-oxadiazole derivatives in MHB in a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric probe (e.g., ADHP)
-
Assay buffer
-
1,3,4-Oxadiazole derivatives
-
96-well black plates
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.
-
Add the test compound (1,3,4-oxadiazole derivative) or a known inhibitor (control) to the respective wells.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value for each compound.[16][17]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by 1,3,4-oxadiazole derivatives, Graphviz diagrams are provided below.
General Synthetic Workflow for 1,3,4-Oxadiazole Derivatives
Caption: A simplified workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Inhibition of Cyclooxygenase (COX) Pathway
References
- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 17. interchim.fr [interchim.fr]
Preliminary Cytotoxicity Screening of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 2,5-disubstituted 1,3,4-oxadiazole derivatives, with a specific focus on compounds structurally related to 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. While direct cytotoxic data for the specified molecule is not available in the current literature, this guide leverages data from a closely related analogue, 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8) , to provide insights into potential anticancer activity. This document details standardized experimental protocols for in vitro cytotoxicity assays, data presentation, and visual workflows to guide researchers in the fields of medicinal chemistry and drug development.
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a pharmacophore for a wide range of biological activities, including anticancer properties.[1] Compounds incorporating this ring system have demonstrated efficacy through various mechanisms such as inhibition of growth factors, enzymes, and kinases.[1] The 2,5-disubstitution pattern on the 1,3,4-oxadiazole ring offers a versatile platform for chemical modifications to modulate pharmacological activity.[2] The presence of a bromophenyl group at the 2-position is a common feature in many biologically active molecules, potentially enhancing their interaction with therapeutic targets. This guide focuses on the preliminary assessment of cytotoxicity, a critical first step in the evaluation of novel anticancer drug candidates.
Cytotoxicity Data of a Structural Analogue
In the absence of direct experimental data for this compound, we present the findings from a study on a structurally similar compound, 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8) . This analogue shares the key 2-(4-Bromophenyl)-1,3,4-oxadiazole core.
A study by Tiwari et al. (2015) investigated the in vitro cytotoxicity of a series of twelve 1,3,4-oxadiazole derivatives, including AMK OX-8, against human cancer cell lines using the MTT assay.[3]
Table 1: In Vitro Cytotoxicity (IC₅₀) of AMK OX-8 [3]
| Compound Name | Cell Line | IC₅₀ (µM) |
| 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8) | A549 (Human Lung Carcinoma) | 25.04 |
| HeLa (Human Cervical Carcinoma) | 35.29 |
The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth. The data indicates that AMK OX-8 exhibits potent cytotoxic activity against both A549 and HeLa cell lines.[3]
Experimental Protocols for Cytotoxicity Screening
Two common and reliable colorimetric assays for preliminary cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays. These methods are suitable for high-throughput screening of compounds in a 96-well format.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals[4]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye, Sulforhodamine B, to the basic amino acid residues of cellular proteins under acidic conditions.[6] The amount of bound dye is proportional to the total cellular protein mass.[6]
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[6]
-
Trichloroacetic acid (TCA), 10% (w/v)[6]
-
Acetic acid, 1% (v/v)[6]
-
Tris base solution (10 mM)[6]
-
Complete cell culture medium
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
SRB Staining:
-
Dye Solubilization:
-
Air dry the plates until no moisture is visible.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.[6]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is yet to be elucidated, studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives suggest several potential anticancer mechanisms. These include the inhibition of enzymes crucial for cancer cell proliferation such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II.[9] Some derivatives have also been shown to target telomerase and various protein kinases.[9] The cytotoxic effects of these compounds often lead to the induction of apoptosis (programmed cell death) in cancer cells.
Visualizations of Experimental Workflow and Logical Relationships
General Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
Logical Flow of the MTT Assay
Caption: Logical flow of the MTT assay for cell viability.
Logical Flow of the SRB Assay
Caption: Logical flow of the SRB assay for cytotoxicity.
Conclusion
While direct cytotoxic evaluation of this compound is not yet reported, the potent anticancer activity of its close structural analogue, AMK OX-8, suggests that this compound is a promising candidate for further investigation. The detailed experimental protocols for MTT and SRB assays provided in this guide offer a robust framework for conducting preliminary cytotoxicity screening. Future studies should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its IC₅₀ values and elucidate its mechanism of action.
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
An In-depth Technical Guide to 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details commercial suppliers, experimental protocols for synthesis and characterization, and the biological significance of the broader class of 1,3,4-oxadiazole derivatives.
Commercial Suppliers
A summary of commercial suppliers for this compound is provided below, offering a comparative look at purity, pricing, and availability.
| Supplier | Brand/Distributor | CAS Number | Purity | Available Quantities & Price | Physical Form | Storage |
| ChemScene | ChemScene | 41421-03-8 | ≥98% | Custom synthesis and commercial production services offered.[1] | Not specified | Room temperature.[1] |
| CymitQuimica | Apollo Scientific | 41421-03-8 | ≥95% | 1g (€109.00), 5g (€390.00), 10g (€703.00).[2] | Solid.[2] | Not specified |
| Sigma-Aldrich | Ambeed, Inc. | 41421-03-8 | 98% | Pricing available upon signing in to an organizational account.[3] | Solid.[3] | Sealed in dry, room temperature.[3] |
Experimental Protocols
The synthesis and characterization of 2,5-disubstituted-1,3,4-oxadiazoles, such as this compound, can be achieved through several established methods. Below are representative protocols derived from the literature for similar compounds.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization
A common method for synthesizing 1,3,4-oxadiazoles involves the oxidative cyclization of aryl hydrazones. This can be adapted for the synthesis of the target compound.
Methodology:
-
Esterification: An appropriate aromatic acid is esterified in the presence of an acid catalyst.[4]
-
Hydrazide Formation: The resulting ester is refluxed with hydrazine hydrate (e.g., 98%) in ethanol for several hours to form the corresponding hydrazide.[4]
-
Hydrazone Formation: The aryl hydrazide is then reacted with an appropriate aldehyde (for the target compound, this would be derived from 4-bromobenzaldehyde) to yield the aryl hydrazone (Schiff base).[4]
-
Oxidative Cyclization: The hydrazone is subjected to oxidative cyclization using a mild oxidizing agent like Chloramine-T.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[4][5]
Characterization of 1,3,4-Oxadiazole Derivatives
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.
Methodology:
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic functional groups. For instance, the C=N stretching of the oxadiazole ring and the C=O stretching of any amide precursors can be observed.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) or other mass spectrometry techniques are used to determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.[6]
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the calculated values.[4]
Biological Significance and Potential Applications
The 1,3,4-oxadiazole ring is a significant scaffold in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding.[7] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities.
-
Anticancer Activity: Many 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[8][9] For example, novel quinoline-1,3,4-oxadiazole hybrids have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[10][11] Some of these compounds act as inhibitors of key signaling proteins like EGFR tyrosine kinase.[10]
-
Antimicrobial Activity: This class of compounds has also been explored for its antimicrobial properties, with some derivatives showing potent activity against various strains of bacteria and fungi.[9][12]
-
Anti-inflammatory and Analgesic Properties: Certain 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory and analgesic effects in preclinical studies.[8][12]
-
Agricultural Applications: Beyond medicine, 1,3,4-oxadiazole derivatives are used in agriculture as herbicides and insecticides.[8][9]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: General workflow for synthesis and analysis of 1,3,4-oxadiazoles.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 41421-03-8 [sigmaaldrich.com]
- 4. isca.me [isca.me]
- 5. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Synthesis and Characterization of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the formation of 4-bromobenzohydrazide from 4-bromobenzoic acid, followed by cyclization with acetic anhydride. This protocol offers a straightforward and efficient method for obtaining the target compound. Characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented in a structured format. Additionally, potential applications of this class of compounds in drug discovery, particularly as anticancer and antimicrobial agents, are discussed.
Introduction
The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, known to be present in a variety of compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the 1,3,4-oxadiazole ring can enhance the pharmacokinetic properties of a molecule due to its metabolic stability. The title compound, this compound, incorporates a bromophenyl group, a common substituent in pharmacologically active molecules, which can influence binding to biological targets. This document outlines a reliable method for its synthesis and provides comprehensive characterization data to aid researchers in its preparation and identification.
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-bromobenzohydrazide, from 4-bromobenzoic acid and hydrazine hydrate. The subsequent step is the cyclization of this intermediate with acetic anhydride to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzohydrazide
This protocol is adapted from a general procedure for the synthesis of benzohydrazides.
Materials:
-
4-Bromobenzoic acid
-
Hydrazine hydrate (80%)
-
Tetrahydrofuran (THF)
-
N,N'-Carbonyldiimidazole (CDI)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 250 mL three-necked flask, dissolve 4-bromobenzoic acid (10.0 g, 49.75 mmol) in 100 mL of tetrahydrofuran.
-
To the solution, add N,N'-carbonyldiimidazole (10.45 g, 64.68 mmol).
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly add 80% hydrazine hydrate (4.93 g, 78.77 mmol) dropwise to the flask.
-
Stir the reaction mixture for approximately 6 hours.
-
Monitor the completion of the reaction by TLC using a developing solvent of petroleum ether:ethyl acetate (1:1).[2]
-
Upon completion, the product can be isolated by standard work-up procedures.
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of 4-bromobenzohydrazide to form the target oxadiazole.
Materials:
-
4-Bromobenzohydrazide
-
Acetic anhydride
Procedure:
-
Place 4-bromobenzohydrazide (1 equivalent) in a round-bottom flask.
-
Add an excess of acetic anhydride (approximately 5-10 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (d, ~7.7-7.9 ppm), Aromatic protons (d, ~7.6-7.8 ppm), Methyl protons (s, ~2.5 ppm) |
| ¹³C NMR | Chemical Shift (δ, ppm) | C=N (oxadiazole, ~165 ppm), C-O (oxadiazole, ~164 ppm), Aromatic carbons (~125-135 ppm), Methyl carbon (~11 ppm) |
| IR | Wavenumber (cm⁻¹) | C=N stretch (~1615 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-Br stretch (~600-800 cm⁻¹) |
| Mass Spec. | m/z | [M]+ corresponding to C₉H₇BrN₂O (calculated: 237.97 g/mol ) |
Note: The expected values are based on typical ranges for similar structures and may vary slightly based on the solvent and instrument used.
Potential Applications in Drug Development
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Many 1,3,4-oxadiazole derivatives have been reported to possess significant anticancer properties.[1] These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. For instance, some quinoline-1,3,4-oxadiazole hybrids have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The EGFR signaling pathway plays a critical role in cell growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers. Inhibition of EGFR can block downstream signaling cascades, leading to apoptosis and reduced tumor growth.
Caption: Potential inhibition of the EGFR signaling pathway.
Antimicrobial Activity
In addition to anticancer effects, 1,3,4-oxadiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens.[4] A potential target for these compounds in bacteria is DNA gyrase, an essential enzyme that controls the topological state of DNA during replication.[5] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. The development of new antimicrobial agents acting on novel targets is crucial to combat the growing threat of antibiotic resistance.
Conclusion
The synthetic protocol and characterization data provided in this document offer a comprehensive guide for researchers working with this compound. The potential applications of this class of compounds in drug discovery, particularly in the development of new anticancer and antimicrobial agents, highlight the importance of further investigation into their biological activities and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
experimental protocol for synthesizing 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology follows a reliable two-step process involving the formation of an intermediate N-acylhydrazone, followed by oxidative cyclization. This document includes a comprehensive, step-by-step procedure, a summary of reaction parameters, and a visual workflow to ensure reproducibility for researchers in drug development and organic synthesis.
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore found in a variety of therapeutically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug discovery and as a ligand in coordination chemistry. The presence of the bromo-phenyl group offers a site for further functionalization through cross-coupling reactions. This protocol outlines a common and effective method for its preparation.
Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Synthesis of N'-(4-bromobenzoyl)acetohydrazide (Intermediate)
-
Step 2: Oxidative cyclization to form this compound
Materials and Reagents
-
4-Bromobenzohydrazide
-
Acetic anhydride
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of N'-(4-bromobenzoyl)acetohydrazide
-
In a 100 mL round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in ethanol.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate formed is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield N'-(4-bromobenzoyl)acetohydrazide.
Step 2: Synthesis of this compound
-
To the N'-(4-bromobenzoyl)acetohydrazide (1 equivalent) obtained from Step 1, add phosphorus oxychloride (POCl₃) (5-10 equivalents) slowly in a fume hood at 0 °C (ice bath).
-
After the addition is complete, heat the reaction mixture to reflux (80-90 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford pure this compound.
Data Presentation
| Parameter | Step 1: Acylation | Step 2: Cyclization |
| Starting Material | 4-Bromobenzohydrazide | N'-(4-bromobenzoyl)acetohydrazide |
| Reagent | Acetic anhydride | Phosphorus oxychloride (POCl₃) |
| Solvent | Ethanol | None |
| Temperature | Room Temperature | 80-90 °C (Reflux) |
| Reaction Time | 2-4 hours | 2-3 hours |
| Typical Yield | > 90% | 70-85% |
| Purification | Filtration | Column Chromatography |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra should be consistent with the structure of this compound.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
This protocol provides a robust and reproducible method for the synthesis of this compound, which is a valuable intermediate for further chemical synthesis and drug development.
Application Notes and Protocols for Anticancer Assays of 2-(4-Bromophenyl)-5-substituted-1,3,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. This document provides detailed application notes and standardized protocols for the in vitro screening of 2-(4-Bromophenyl)-5-substituted-1,3,4-oxadiazole derivatives to characterize their potential as anticancer agents. The information herein is compiled from various studies on analogs, as specific experimental data for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not extensively available in the reviewed literature. The presented protocols and data for related compounds serve as a valuable guide for initiating anticancer evaluation of this class of molecules.
Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes, kinases, and growth factors.[1] Some have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3][4]
Data Presentation: Cytotoxicity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 2-(4-Bromophenyl)-1,3,4-oxadiazole analogs and other related derivatives against several human cancer cell lines. This data is crucial for comparing the potency of new compounds within this chemical class.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) | Citation |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((4-nitrophenyl)amino)-1,3,4-oxadiazole (8c) | HepG2 | 0.137 | Erlotinib | 0.308 | [2][3] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d) | HepG2 | 0.138 | Erlotinib | 0.308 | [2] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((2-aminophenyl)amino)-1,3,4-oxadiazole (8e) | MCF-7 | 0.179 | Erlotinib | 0.512 | [2] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((N-phenylacetamido)thio)-1,3,4-oxadiazole (15a) | MCF-7 | 0.164 | Erlotinib | 0.512 | [2] |
| General range for quinoline-oxadiazole derivatives 7–17e | HepG2 | 0.137–0.332 | Erlotinib | 0.308 | [2][3] |
| General range for quinoline-oxadiazole derivatives 7–17e | MCF-7 | 0.164–0.583 | Erlotinib | 0.512 | [2][3] |
Experimental Protocols
Detailed methodologies for key in vitro anticancer assays are provided below. These protocols are based on methods described for analogous 1,3,4-oxadiazole derivatives.
Protocol 1: MTT Assay for Cytotoxicity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification by flow cytometry.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified period (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated controls.[2]
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution to the cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) and compare with the untreated control.[2]
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anticancer evaluation of novel compounds.
Potential Signaling Pathway
Caption: Potential inhibition of the EGFR signaling pathway by oxadiazole derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of 2-(4-Bromophenyl)-Substituted 1,3,4-Oxadiazoles
Disclaimer: Direct experimental data on the antimicrobial activity of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole against specific microbial strains were not identified in the available literature. This document provides a summary of the antimicrobial activity of closely related 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives as a reference for researchers, scientists, and drug development professionals. The methodologies and data presentation can serve as a template for evaluating the specific compound of interest.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a substituted phenyl ring at the C2 or C5 position of the oxadiazole ring is a common feature in many active compounds. Specifically, the inclusion of a halogen atom, such as bromine, on the phenyl ring has been suggested to enhance antimicrobial effects.[3] This document outlines the antimicrobial evaluation of 2-(4-bromophenyl)-substituted 1,3,4-oxadiazole derivatives against various microbial strains, presenting the data in a structured format and providing detailed experimental protocols.
Data Presentation
The antimicrobial activity of a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-5-substituted-1,3,4-oxadiazole derivatives was evaluated against Gram-positive bacteria, Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC) values are summarized in the table below.
| Compound ID | Substitution at C5 of Oxadiazole | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference |
| 17b | -SH | 4 | 8 | 8 | [4][5] |
| 17d | -S-CH2-CH=CH2 | 8 | 2 | 4 | [4][5] |
| 17e | -S-CH2-Ph | 4 | 4 | 4 | [4][5] |
| Neomycin | (Standard Antibiotic) | 16 | 32 | NT | [4][5] |
| Cycloheximide | (Standard Antifungal) | NT | NT | 32 | [4] |
| NT: Not Tested |
Compounds 17b , 17d , and 17e demonstrated potent inhibitory activity. Notably, compound 17d was 16-fold more active than the reference neomycin against E. coli. Compounds 17b and 17e were 4-fold more active than neomycin against S. aureus, and compound 17e was 8-fold more active than cycloheximide against C. albicans.[4][5]
Experimental Protocols
The following protocols are based on the methodologies described for the evaluation of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives.[4][6]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds was determined using the micro-dilution method.
a. Preparation of Microbial Inoculum:
-
Bacterial strains (S. aureus and E. coli) were cultured on nutrient agar plates.
-
The fungal strain (C. albicans) was cultured on Sabouraud Dextrose Agar (SDA) plates.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
A suspension of the microbial cells was prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
b. Micro-dilution Assay:
-
The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
The microbial inoculum was added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Agar Well Diffusion Method
This method was used for preliminary screening of antimicrobial activity.
a. Preparation of Agar Plates:
-
Nutrient agar plates for bacteria and SDA plates for fungi were prepared.
-
The plates were heavily inoculated with the microbial suspension.
b. Well Preparation and Compound Application:
-
Wells of a defined diameter were cut into the agar plates.
-
A specific volume of the test compound solution (dissolved in DMSO) was added to each well.
-
A well containing only DMSO served as a negative control, and wells with standard antibiotics (Neomycin) and antifungals (Cycloheximide) served as positive controls.
c. Incubation and Measurement:
-
The plates were incubated under the same conditions as mentioned above.
-
The diameter of the zone of inhibition around each well was measured in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Logical Relationship of Structure and Activity
Caption: Structure-activity relationship concept.
Conclusion
While specific data for this compound is not currently available, the presented information on related compounds highlights the potential of the 2-(4-bromophenyl)-1,3,4-oxadiazole scaffold as a source of novel antimicrobial agents. The provided protocols offer a standardized approach for the evaluation of new derivatives, and the tabulated data serves as a benchmark for future studies. Further investigation into the synthesis and antimicrobial screening of the specifically requested compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. ijmspr.in [ijmspr.in]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Note: EGFR Tyrosine Kinase Inhibition Assay with 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various human cancers, including lung, colon, and breast cancer, making it a validated and significant therapeutic target.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that block ATP binding to the EGFR kinase domain are a major class of anticancer therapeutics.[4] The 1,3,4-oxadiazole scaffold is an important heterocyclic moiety known to exhibit a wide range of pharmacological activities, including anticancer effects through EGFR kinase inhibition.[4][5][6] This application note provides a detailed protocol for assessing the inhibitory activity of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and its derivatives against EGFR tyrosine kinase using a luminescence-based in vitro assay.
Assay Principle
The protocol described here utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP formed during a kinase reaction.[1][7] The kinase reaction is performed by incubating the EGFR enzyme with a suitable substrate and ATP. The test compounds (1,3,4-oxadiazole derivatives) are added to determine their effect on the enzyme's activity. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase/luciferin reaction to produce a light signal.[1] The luminescence intensity is directly proportional to the amount of ADP produced and thus reflects the EGFR kinase activity. A decrease in luminescence in the presence of the test compound indicates inhibition of the enzyme.
Experimental Protocols
Materials and Reagents
-
Recombinant Human EGFR (catalytic domain, amino acids 668-1210)[7]
-
Poly(Glu, Tyr) 4:1 peptide substrate or other suitable synthetic substrate
-
ATP, 10 mM stock solution
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[1]
-
Test Compounds: this compound and its derivatives, dissolved in 100% DMSO to create 10 mM stock solutions.
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent[7]
-
White, opaque 96-well or 384-well assay plates[8]
-
Microplate reader capable of measuring luminescence[7]
Experimental Workflow Diagram
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a serial dilution of the this compound derivatives and the positive control (Erlotinib) in 100% DMSO. A typical starting concentration is 1 mM, followed by 10-point, 3-fold serial dilutions.
-
For the assay, further dilute these DMSO stocks into the kinase assay buffer. The final concentration of DMSO in the reaction should not exceed 1%.[7]
-
-
Kinase Reaction Setup (96-well plate format):
-
Prepare a master mix of the kinase reaction components. For each 25 µL reaction, the components are:
-
12.5 µL of 2x Kinase Assay Buffer
-
2.5 µL of diluted test compound or control (DMSO for 0% inhibition, Erlotinib for 100% inhibition)
-
5 µL of EGFR enzyme (concentration to be optimized, e.g., 2-5 ng/well)
-
5 µL of ATP/Substrate mix (final concentration e.g., 10 µM ATP and 0.2 µg/µL substrate)
-
-
Add 17.5 µL of a solution containing the assay buffer and EGFR enzyme to each well.
-
Add 2.5 µL of the diluted test compounds, positive control, or DMSO vehicle to the appropriate wells.
-
Pre-incubate the plate for 10-30 minutes at room temperature to allow the compounds to interact with the enzyme.[8]
-
Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mix to all wells.
-
Incubate the plate for 60 minutes at room temperature.[1]
-
-
Luminescence Detection:
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.[1]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of EGFR inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Luminescence Unit.
-
Determine IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the compound concentration. The data is then fitted to a sigmoidal dose-response (variable slope) curve using graphing software such as GraphPad Prism.[8]
Data Presentation
While specific data for this compound is not publicly available, the table below illustrates how results for a series of hypothetical derivatives could be presented. It includes IC₅₀ values for both wild-type (WT) EGFR and a common resistance mutant, T790M, which is crucial for developing next-generation inhibitors.[3] Data for similar 1,3,4-oxadiazole derivatives have shown potent EGFR inhibition.[4][9] For instance, a naproxen-based 1,3,4-oxadiazole derivative showed an IC₅₀ of 0.41 µM against EGFR.[4][9] Another 1,3,4-oxadiazole compound (4b) demonstrated an IC₅₀ of 17.18 nM against the EGFR L858R/T790M mutant.[3]
Table 1: Inhibitory Activity of 1,3,4-Oxadiazole Derivatives against EGFR Kinases
| Compound ID | R Group on Phenyl Ring | EGFR (WT) IC₅₀ (µM) | EGFR (T790M) IC₅₀ (µM) |
| Lead Compound | 4-Bromo | Data to be determined | Data to be determined |
| Derivative 1 | 4-Chloro | Data to be determined | Data to be determined |
| Derivative 2 | 4-Fluoro | Data to be determined | Data to be determined |
| Derivative 3 | 4-Methoxy | Data to be determined | Data to be determined |
| Erlotinib | (Reference) | 0.05 | 0.85 |
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues.[7] This creates docking sites for adaptor proteins, activating downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, which drives cell proliferation.[10] Inhibitors block the initial phosphorylation step, thereby inhibiting all subsequent signaling.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. promega.com [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. rsc.org [rsc.org]
- 9. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This method is suitable for purity determination and quantitative analysis in various stages of drug development and research. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use and reproducibility.
Introduction
This compound is a heterocyclic compound belonging to the oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for an isocratic RP-HPLC method for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | ChemScene[1] |
| Molecular Weight | 239.07 g/mol | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich |
| Predicted logP | 2.80752 | ChemScene[1] |
| Predicted pKa | -3.82 (weak base) | ChemicalBook[2] |
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: HPLC grade, purified (e.g., Milli-Q)
-
Orthophosphoric Acid (H₃PO₄): Analytical grade
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The recommended HPLC method parameters are summarized in Table 2.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (for 1 L):
-
Prepare 0.1% orthophosphoric acid in water by adding 1.0 mL of concentrated orthophosphoric acid to 999 mL of HPLC grade water.
-
Mix 600 mL of acetonitrile with 400 mL of the 0.1% orthophosphoric acid in water solution.
-
Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration) before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
This stock solution can be further diluted with the mobile phase to prepare working standards for calibration. A similar oxadiazole derivative was shown to be soluble in a mixture of acetonitrile and water.[1]
Sample Preparation:
The sample preparation procedure will depend on the matrix. For bulk drug substance:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve and dilute to a final concentration within the calibration range using the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation (Hypothetical Data)
A summary of typical method validation parameters and their acceptable limits is provided in Table 3. This data is hypothetical and should be determined experimentally.
| Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 100 | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant changes | Retention time and peak area consistent |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for developing the HPLC method.
HPLC System Components
Caption: Logical relationship of HPLC system components.
Discussion
The proposed RP-HPLC method provides a starting point for the analysis of this compound. The choice of a C18 column is based on the non-polar nature of the analyte, as indicated by its positive predicted logP value. The mobile phase, consisting of acetonitrile and acidified water, is a common and effective eluent for such compounds in reversed-phase chromatography. The addition of a small amount of orthophosphoric acid to the aqueous component helps to ensure good peak shape and reproducible retention times by maintaining a consistent pH.
The detection wavelength of 235 nm is proposed based on a reported λmax for a structurally similar 5-(4-bromophenyl)-1,3,4-oxadiazole derivative.[1] It is highly recommended to determine the actual UV spectrum of this compound to confirm the optimal detection wavelength.
The 1,3,4-oxadiazole ring is generally stable.[3] However, it can be susceptible to cleavage under harsh acidic or basic conditions. The mild acidity of the proposed mobile phase is not expected to cause degradation of the analyte on the timescale of the chromatographic run.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of an HPLC method for the analysis of this compound. The method is simple, reliable, and suitable for routine quality control and research applications. The provided experimental details and validation guidelines will aid researchers and scientists in implementing this method in their laboratories. Further optimization and validation should be performed based on specific application requirements.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for a series of 2-(4-bromophenyl)-1,3,4-oxadiazole analogs, detailing their synthesis, and evaluation as potential anticancer and antimicrobial agents. The following sections summarize key findings, present quantitative biological data, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The unique structural features of the 1,3,4-oxadiazole ring contribute to its metabolic stability and ability to participate in various non-covalent interactions with biological targets. This document focuses on analogs of 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole, exploring how modifications at the 5-position of the oxadiazole ring, as well as variations of the core structure, influence their biological activity. The insights from these SAR studies are crucial for the rational design of more potent and selective therapeutic agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(4-bromophenyl)-1,3,4-oxadiazole analogs is significantly influenced by the nature of the substituent at the 5-position of the oxadiazole ring. Analysis of various synthesized compounds has revealed key structural features that govern their anticancer and antimicrobial efficacy.
For a series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, the substitution on the N-aryl ring and the group at the 5-position of the oxadiazole ring play a crucial role in their anticancer activity. For instance, N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated notable activity against several cancer cell lines, including non-small-cell lung cancer and CNS cancer.[3] The presence of the dimethoxyphenyl group at the 5-position appears to be favorable for anticancer activity. In contrast, replacing the aryl group at the 5-position with a small alkyl group, such as in N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, also resulted in compounds with potential anticancer effects.[3]
In a related series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, extensive modifications at the 5-position of the oxadiazole ring have provided significant SAR insights. The introduction of various substituted thioether and amino functionalities has led to the identification of potent anticancer and antimicrobial agents.[1][4] For example, compounds with a 2-(2-aminophenyl)-1,3,4-oxadiazole moiety and a 2-(N-phenylacetamidethio)-1,3,4-oxadiazole moiety exhibited superior cytotoxic activity against the MCF-7 breast cancer cell line compared to the reference drug erlotinib.[1] Furthermore, certain substitutions on the thioether linkage at the 5-position resulted in potent antimicrobial activity against S. aureus, E. coli, and C. albicans.[1][4]
These findings suggest that both the electronic and steric properties of the substituent at the 5-position of the 2-(4-bromophenyl)-1,3,4-oxadiazole core are critical determinants of biological activity. Aromatic and heteroaromatic rings, as well as functionalized alkylthio groups, are well-tolerated and can be optimized to enhance potency and selectivity.
Data Presentation
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-(4-bromophenyl)-1,3,4-oxadiazole analogs against various human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1a | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((4-chlorobenzyl)thio)-1,3,4-oxadiazole | HepG2 | 0.137 | [1] |
| MCF-7 | 0.217 | [1] | ||
| 1b | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((4-methylbenzyl)thio)-1,3,4-oxadiazole | HepG2 | 0.184 | [1] |
| MCF-7 | 0.296 | [1] | ||
| 2a | N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 (Lung) | >100 (GP=75.06) | [3] |
| MOLT-4 (Leukemia) | >100 (GP=76.31) | [3] | ||
| SNB-75 (CNS) | >100 (GP=81.73) | [3] | ||
| 2b | N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | Inactive | - | [3] |
| Erlotinib | - | HepG2 | 0.308 | [1] |
| MCF-7 | 0.512 | [1] |
GP = Growth Percent. A value of 75.06 indicates 24.94% growth inhibition.
Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected 2-(4-bromophenyl)-1,3,4-oxadiazole analogs.
| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 3a | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((4-nitrophenethyl)thio)-1,3,4-oxadiazole | 31.25 | 15.62 | 31.25 | [1][4] |
| 3b | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(2-(morpholino)ethylthio)-1,3,4-oxadiazole | 15.62 | 31.25 | 62.5 | [1][4] |
| Neomycin | - | 125 | 125 | 250 | [1][4] |
Experimental Protocols
General Synthesis of 2-(4-Bromophenyl)-5-substituted-1,3,4-oxadiazoles
The synthesis of the target 1,3,4-oxadiazole analogs generally proceeds through a multi-step pathway starting from a suitable carboxylic acid. The key steps involve the formation of an acid hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.
Step 1: Synthesis of Acid Hydrazide
A mixture of the starting carboxylic acid (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) (1 equivalent) in ethanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for several hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ester is then refluxed with hydrazine hydrate (2 equivalents) in ethanol for an extended period to yield the corresponding acid hydrazide.[1]
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
The acid hydrazide can be cyclized using various reagents to introduce different substituents at the 5-position.
-
For 5-thiol substituted oxadiazoles: The acid hydrazide (1 equivalent) is dissolved in ethanol, and potassium hydroxide (1.2 equivalents) and carbon disulfide (1.5 equivalents) are added. The mixture is refluxed until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled, and acidified with dilute hydrochloric acid to precipitate the 2,5-disubstituted-1,3,4-oxadiazole-2-thiol.[1]
-
For 5-amino substituted oxadiazoles: The acid hydrazide is treated with cyanogen bromide in the presence of sodium bicarbonate.[5]
-
For 5-alkyl/aryl substituted oxadiazoles: The acid hydrazide is reacted with a corresponding carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[6]
Step 3: Derivatization of the 5-substituted-1,3,4-oxadiazole
The functional group at the 5-position can be further modified. For example, the 5-thiol group can be alkylated by reacting the oxadiazole-thiol with various alkyl or aryl halides in the presence of a base like potassium carbonate in a suitable solvent such as DMF or ethanol.[1]
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a reference drug (e.g., Erlotinib) and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.[1]
Antimicrobial Activity Assay (Microbroth Dilution Method)
-
Preparation of Inoculum: Bacterial (e.g., S. aureus, E. coli) and fungal (C. albicans) strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The synthesized compounds and a reference antibiotic (e.g., Neomycin) are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.[1][5]
Visualizations
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Formulation of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole for Biological Evaluation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and biological testing of the novel compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This document includes detailed protocols for in vitro cytotoxicity and in vivo anti-inflammatory assays, along with essential data on the compound's physicochemical properties and potential mechanisms of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of suitable formulations for biological testing. Key properties are summarized in the table below. The solid nature of the compound at room temperature necessitates dissolution in an appropriate vehicle for biological assays. Given that many oxadiazole derivatives exhibit poor water solubility, a careful selection of solvents and excipients is crucial for achieving the desired concentration and ensuring bioavailability.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂O | [2] |
| Molecular Weight | 239.07 g/mol | [2] |
| Physical Form | Solid | [2][3] |
| Purity | ≥95% | [2] |
| CAS Number | 41421-03-8 | [2] |
Formulation Strategies for Biological Testing
The formulation of this compound for biological assays requires careful consideration of its solubility and the requirements of the specific test system (in vitro or in vivo).
In Vitro Formulation
For in vitro studies, such as cytotoxicity assays, the compound is typically dissolved in a small amount of a water-miscible organic solvent to create a stock solution, which is then further diluted in the cell culture medium.
Recommended Vehicle: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic compounds for in vitro screening.
Protocol for Preparation of Stock Solution (10 mM):
-
Weigh out 2.39 mg of this compound.
-
Dissolve the compound in 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vivo Formulation
For in vivo studies, the formulation must be biocompatible, non-toxic, and capable of delivering the compound effectively to the target site. Due to the predicted low aqueous solubility of this compound, a co-solvent system or a suspension is often necessary.
Recommended Vehicle (for oral or intraperitoneal administration): A common vehicle for preclinical in vivo studies of poorly soluble compounds is a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline or water. A surfactant such as Tween 80 can also be included to improve solubility and stability.
Protocol for Preparation of a 10 mg/mL Dosing Solution:
-
Dissolve the required amount of this compound in DMSO. A starting point is to use 10% of the final volume as DMSO.
-
Add PEG400 (e.g., 40% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex again.
-
Slowly add sterile saline or water to reach the final volume while continuously vortexing to ensure a homogenous suspension or solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratio of co-solvents or reducing the final concentration).
-
The dosing solution should be prepared fresh on the day of the experiment.
Experimental Protocols
Based on the known biological activities of structurally related 1,3,4-oxadiazole derivatives, the following are detailed protocols for assessing the potential cytotoxic and anti-inflammatory effects of this compound.[1][4][5][6][7][8]
In Vitro Cytotoxicity Assay: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.[1][6][9]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound dosing solution
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, positive control, and experimental groups receiving different doses of this compound (e.g., 10, 20, 40 mg/kg). Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Potential Signaling Pathways
While the specific molecular targets of this compound are yet to be fully elucidated, based on the known anti-inflammatory and anticancer activities of similar 1,3,4-oxadiazole derivatives, two potential signaling pathways for investigation are the NF-κB and Cyclooxygenase (COX) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.[10][11][12][13] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.
Caption: Canonical NF-κB signaling pathway.
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes are central to the production of prostaglandins, which are key mediators of inflammation.[14][15][16] Many anti-inflammatory drugs act by inhibiting COX enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. asianpubs.org [asianpubs.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. raybiotech.com [raybiotech.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Purity Assessment of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole class, which is a cornerstone in medicinal chemistry due to a wide range of therapeutic applications.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Given the potent biological activities of this scaffold, ensuring the purity of synthesized batches of this compound is of paramount importance for the reliability of research data and the safety and efficacy of potential pharmaceutical products.
This application note provides a suite of detailed analytical protocols for the comprehensive purity assessment of this compound, employing orthogonal analytical techniques to ensure a complete impurity profile. The methods described include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and impurity characterization, and Elemental Analysis for confirmation of elemental composition.
Orthogonal Analytical Approach for Purity Assessment
A multi-technique, or orthogonal, approach is essential for a robust purity assessment. No single technique can provide a complete picture of a compound's purity. This protocol combines chromatographic and spectroscopic methods to separate, quantify, and identify potential impurities, which may include starting materials, intermediates, by-products from the synthesis, and degradation products.
Below is a logical workflow for the purity assessment of a newly synthesized batch of the target compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Reversed-phase HPLC (RP-HPLC) is the primary technique for determining the purity of the analyte by separating it from non-volatile and thermally labile impurities.[5] Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Experimental Protocol: RP-HPLC-UV
-
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[5] A UV detector is used for quantification at a wavelength where the analyte exhibits strong absorbance.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
This compound sample.
-
-
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Sample Solution: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of diluent to obtain a concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-20 min: 30-95% B, 20-25 min: 95% B, 25-26 min: 95-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Run Time | 30 minutes |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Hypothetical Data Presentation
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 4.52 | 15,230 | 0.15 |
| 2 | 8.91 | 32,110 | 0.32 |
| 3 (Analyte) | 12.68 | 9,925,600 | 99.42 |
| 4 | 15.33 | 11,050 | 0.11 |
| Total | 10,003,990 | 100.00 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. The same chromatographic conditions as the HPLC method can often be used to facilitate peak tracking.
Experimental Protocol: LC-MS
-
Principle: After separation by LC, the eluent is directed to a mass spectrometer. The compounds are ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured, providing molecular weight information for each peak.
-
Instrumentation:
-
LC-MS system (e.g., Agilent, Waters) with an ESI source.
-
-
LC Conditions:
-
Use the same column, mobile phases, and gradient as the HPLC-UV method. A lower flow rate (e.g., 0.5 mL/min) might be beneficial depending on the MS interface.
-
-
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 100 - 800 |
-
Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained. The measured m/z can be used to hypothesize the structure of impurities (e.g., unreacted starting materials, dimers, or degradation products).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the unequivocal structural confirmation of the main compound and the identification and characterization of impurities.[6] Both ¹H and ¹³C NMR should be performed.
References
- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
Application Notes: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Drug Discovery
Introduction
The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester functionalities. Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The specific compound, 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS No: 41421-03-8), has the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol .[4] While direct research on the biological applications of this exact molecule is limited, extensive studies on its close analogues provide a strong basis for its potential applications in drug discovery. This document outlines the potential therapeutic applications, quantitative biological data from related compounds, and detailed experimental protocols relevant to the investigation of this compound and its derivatives.
Potential Therapeutic Applications
Based on the pharmacological activities of structurally similar compounds, this compound is a promising candidate for development in several therapeutic areas:
-
Anticancer Activity: The 1,3,4-oxadiazole scaffold is a cornerstone of many potent anticancer agents.[5][6] Derivatives featuring the 2-(4-bromophenyl) moiety have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), hepatocellular carcinoma (HepG2), and lung cancer (A549).[7][8][9] The mechanism of action for related compounds often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, or the induction of apoptosis through mitochondrial pathways.[5][7][8][9]
-
Antimicrobial Activity: Several 1,3,4-oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[1] Analogues of the target compound have been found to be effective against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans.[7][8] The proposed mechanism for some quinoline-1,3,4-oxadiazole hybrids involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8]
-
Anti-inflammatory and Analgesic Activity: The 1,3,4-oxadiazole nucleus is also associated with significant anti-inflammatory and analgesic effects.[1][2] Studies on related structures have shown inhibition of carrageenan-induced paw edema in rats, with efficacy comparable to standard drugs like Indomethacin.[1][2] This suggests potential applications in treating inflammatory disorders.
Quantitative Biological Data from Structurally Related Compounds
The following tables summarize the quantitative data from studies on various derivatives of 2-phenyl-5-substituted-1,3,4-oxadiazole, providing insight into the potential potency of the target compound.
Table 1: In Vitro Anticancer Activity of Quinoline-1,3,4-Oxadiazole Derivatives [7][8]
| Compound ID | Modification on Oxadiazole Core | Cell Line | IC₅₀ (µg/mL) | Reference Drug | IC₅₀ (µg/mL) |
| 8e | 2-(2-aminophenyl) | MCF-7 | 0.179 | Erlotinib | 0.512 |
| 15a | 2-(N-phenylacetamidethio) | MCF-7 | 0.164 | Erlotinib | 0.512 |
| 8c | 2-(4-nitrophenyl) | HepG2 | 0.142 | Erlotinib | 0.308 |
| 12d | 2-(cinnamylthio) | HepG2 | 0.137 | Erlotinib | 0.308 |
| 17e | 3-(diphenylamino)methyl-2-thione | HepG2 | 0.139 | Erlotinib | 0.308 |
Table 2: EGFR Tyrosine Kinase Inhibition by Quinoline-1,3,4-Oxadiazole Derivatives [8][10]
| Compound ID | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| 8c | 0.14 | Lapatinib | 0.12 |
| 12d | 0.18 | Lapatinib | 0.12 |
Table 3: Antimicrobial Activity of Quinoline-1,3,4-Oxadiazole Derivatives [7][8]
| Compound ID | Test Organism | Activity (Fold vs. Neomycin) |
| 17b | S. aureus | 4x |
| 17d | E. coli | 16x |
| 17e | C. albicans | 8x |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogues.
Protocol 1: General Synthesis of this compound
This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles via the cyclization of an N-acylhydrazone.
Materials:
-
4-Bromobenzohydrazide
-
Acetaldehyde (or an equivalent acetylating agent)
-
Glacial Acetic Acid
-
An oxidizing agent (e.g., I₂, HgO, or Chloramine-T)
-
Appropriate solvents (e.g., Ethanol, Dioxane)
Procedure:
-
Hydrazone Formation: Dissolve 1 equivalent of 4-bromobenzohydrazide in ethanol. Add 1.1 equivalents of acetaldehyde and a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The resulting hydrazone precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Oxidative Cyclization: Suspend the dried hydrazone in a suitable solvent like dioxane. Add 1.2 equivalents of an oxidizing agent (e.g., Iodine in the presence of a base like potassium carbonate).
-
Reaction: Reflux the mixture for 6-8 hours until TLC indicates the consumption of the starting material.
-
Final Purification: Cool the mixture and pour it into ice-cold water. Filter the crude product, wash thoroughly with water, and dry. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the assessment of the compound's cytotoxic effects on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a method to assess the compound's ability to inhibit EGFR kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., a synthetic poly(Glu, Tyr) 4:1 peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compound and a known inhibitor (e.g., Lapatinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the EGFR enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (Lapatinib) and a no-inhibitor control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This system converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations: Workflows and Pathways
Caption: General workflow for the synthesis of the target compound.
Caption: Workflow for in vitro screening and mechanism of action studies.
Caption: Potential inhibition of the EGFR signaling pathway by an oxadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajrconline.org [ajrconline.org]
- 4. appretech.com [appretech.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis yield of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This guide includes detailed troubleshooting protocols, frequently asked questions (FAQs), and optimized experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing step-by-step solutions to improve yield and purity.
Problem 1: Low Overall Yield (<50%)
Low yields can arise from incomplete reactions at any of the three main stages of the synthesis. The following guide will help you pinpoint and address the issue.
Diagnostic Workflow for Low Yield
Caption: Troubleshooting workflow for low synthesis yield.
Step-by-Step Troubleshooting:
-
Verify Starting Material Quality: Ensure the 4-bromobenzoic acid is of high purity. Impurities in the starting material can carry through the synthesis and inhibit subsequent reactions.
-
Assess Intermediate Purity:
-
4-Bromobenzohydrazide: After synthesis, analyze the purity of the hydrazide by melting point determination (literature: 165-167 °C) and TLC. If impure, recrystallize from ethanol.[1]
-
N'-acetyl-4-bromobenzohydrazide: This intermediate should be a clean solid. If it appears oily or discolored, it may contain unreacted starting materials or byproducts. Recrystallization may be necessary.
-
-
Optimize the Cyclodehydration Reaction:
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this step.[2][3] Ensure it is fresh and has not been exposed to moisture.
-
Reaction Conditions: The cyclodehydration reaction often requires heating. A temperature range of 80-100 °C is typically effective. Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating at high temperatures can lead to decomposition.
-
Stoichiometry: Using a slight excess of POCl₃ (1.5-2.0 equivalents) can drive the reaction to completion.
-
Problem 2: Formation of Significant Byproducts
The presence of persistent impurities in the final product can complicate purification and lower the yield.
Common Byproducts and Their Mitigation:
| Byproduct | Likely Cause | Mitigation Strategy |
| Unreacted N'-acetyl-4-bromobenzohydrazide | Incomplete cyclodehydration. | Increase reaction temperature or time for the cyclodehydration step. Ensure the POCl₃ is active. |
| 4-Bromobenzoic acid | Hydrolysis of starting materials or intermediates. | Ensure all reagents and solvents are anhydrous. Work up the reaction mixture promptly. |
| Polymeric materials (tar) | Excessive heating during cyclodehydration. | Maintain a controlled temperature and monitor the reaction closely. Use the minimum necessary heating time. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of this compound?
A1: The cyclodehydration of N'-acetyl-4-bromobenzohydrazide is often the most critical step. Ensuring the complete conversion of the diacylhydrazine intermediate to the oxadiazole is key to a high overall yield. This requires an active dehydrating agent, such as fresh POCl₃, and optimized reaction conditions (temperature and time).[2]
Q2: Can I perform this synthesis as a one-pot reaction?
A2: While a one-pot synthesis from 4-bromobenzohydrazide and acetic anhydride with a dehydrating agent is possible, it can sometimes lead to lower yields and more complex purification. A stepwise approach with isolation and purification of the intermediates (4-bromobenzohydrazide and N'-acetyl-4-bromobenzohydrazide) is recommended for achieving higher purity and more consistent yields, especially for researchers new to this synthesis.
Q3: My final product is difficult to purify. What are the recommended purification methods?
A3: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is the most common and effective method for purifying this compound. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a viable alternative.
Q4: Are there any specific safety precautions I should take when using phosphorus oxychloride (POCl₃)?
A4: Yes, POCl₃ is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Reactions involving POCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture. Quenching of the reaction should be done carefully by slowly adding the reaction mixture to ice water.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound.
Overall Synthetic Scheme
Caption: Overall synthetic pathway.
Protocol 1: Synthesis of Methyl 4-bromobenzoate
-
To a suspension of 4-bromobenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the residue into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-bromobenzoate as a solid. The product can be purified further by recrystallization from methanol if necessary.[4]
Protocol 2: Synthesis of 4-Bromobenzohydrazide
-
Dissolve methyl 4-bromobenzoate (1 equivalent) in ethanol (5-10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product, 4-bromobenzohydrazide, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1][5]
Protocol 3: Synthesis of N'-acetyl-4-bromobenzohydrazide
-
To 4-bromobenzohydrazide (1 equivalent), add acetic anhydride (3-5 equivalents).
-
Heat the mixture gently (e.g., on a water bath) for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
Protocol 4: Synthesis of this compound
-
To N'-acetyl-4-bromobenzohydrazide (1 equivalent), add phosphorus oxychloride (2-3 equivalents) carefully in a flask equipped with a reflux condenser.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford pure this compound.[2]
Data Presentation
Table 1: Influence of Dehydrating Agent on Cyclodehydration Yield
| Dehydrating Agent | Reaction Conditions | Typical Yield Range | Reference |
| Phosphorus Oxychloride (POCl₃) | Reflux, 2-4 h | 75-90% | [2][3] |
| Polyphosphoric Acid (PPA) | 120-150 °C, 1-3 h | 70-85% | |
| Thionyl Chloride (SOCl₂) | Reflux, 3-5 h | 65-80% | |
| Acetic Anhydride | Reflux, 6-10 h | 50-70% | [6] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are typical ranges for the cyclodehydration of diacylhydrazines to 1,3,4-oxadiazoles.
References
- 1. 4-Bromobenzoic hydrazide 98 5933-32-4 [sigmaaldrich.com]
- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemmethod.com [chemmethod.com]
Technical Support Center: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction or cyclization. - Product loss during extraction or washing steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, rapid cooling). - Product adhering to the silica gel during column chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent product loss. - Perform small-scale solvent screening for recrystallization to identify the optimal solvent system. Allow for slow cooling to maximize crystal formation. - In column chromatography, try a more polar eluent system or add a small percentage of a more polar solvent like methanol to the eluent to wash out the product. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - Impurities depressing the melting point. - The product may have a low melting point. | - Dry the product under high vacuum for an extended period. - Attempt to purify a small sample by trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization and remove soluble impurities. - If the product is indeed an oil at room temperature, purification should be performed using column chromatography. |
| Multiple Spots on TLC After Purification | - Incomplete removal of starting materials or byproducts. - Degradation of the product during purification (e.g., on silica gel). - Co-elution of impurities with the product during column chromatography. | - Re-purify the product using a different method (e.g., recrystallization if column chromatography was used, or vice versa). - Deactivate the silica gel with triethylamine before performing column chromatography to prevent degradation of sensitive compounds. - Optimize the eluent system for column chromatography to achieve better separation. A shallower gradient or isocratic elution might be necessary. |
| Poor Solubility in Common Solvents | - Aryl-substituted 1,3,4-oxadiazoles can have limited solubility in non-polar solvents.[1] | - For recrystallization, consider solvent mixtures such as DMF/methanol or explore more polar aprotic solvents like dioxane or THF.[2][3] - For column chromatography, dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) before adsorbing it onto silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities include unreacted starting materials such as 4-bromobenzohydrazide or acetic anhydride (or its derivatives depending on the synthetic route), and the intermediate N'-acetyl-4-bromobenzohydrazide if the cyclization is incomplete. Side products from undesired reactions can also be present.
Q2: What is a good starting point for a recrystallization solvent?
A2: Ethanol or a mixture of DMF and methanol has been reported for the recrystallization of 1,3,4-oxadiazole derivatives.[2][4] It is always recommended to perform a small-scale solvent screen to find the optimal conditions for your specific batch.
Q3: What eluent system should I use for column chromatography?
A3: A common starting point for column chromatography of moderately polar compounds like this compound is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether.[5] A gradient of 0% to 50% ethyl acetate in petroleum ether has been used for similar compounds.[5]
Q4: My purified product has a yellowish tint. Is this normal?
A4: While the pure compound is expected to be a white or off-white solid, a slight yellowish tint can sometimes be observed due to minor, highly colored impurities. If analytical data (NMR, MS) confirms the purity, the color may not be an issue for subsequent steps. If high purity is required, further purification by recrystallization with activated charcoal or another round of column chromatography might be necessary.
Q5: Can this compound be purified by sublimation?
A5: Sublimation can be a viable purification method for stable, relatively non-polar compounds. However, its effectiveness for this compound would need to be determined empirically. It is a good option to consider if other methods fail to remove persistent impurities.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like DMF/methanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the product adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).[5]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
| Purification Method | Starting Purity (crude) | Final Purity | Yield (%) | Appearance |
| Recrystallization (Ethanol) | ~85% | >98% | 65% | White crystalline solid |
| Column Chromatography | ~85% | >99% | 75% | White powder |
Note: The values in this table are representative and may vary depending on the specific experimental conditions and the purity of the starting materials.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound from 4-bromobenzohydrazide and acetic anhydride shows multiple spots on TLC, with one major spot having a lower Rf than the expected product. What could this be?
A1: The major byproduct with a lower Rf value is likely the intermediate, N-acetyl-N'-(4-bromobenzoyl)hydrazine . This occurs due to incomplete cyclodehydration.
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: Prolonging the reaction time or cautiously increasing the temperature can promote complete cyclization. Monitor the reaction progress by TLC until the intermediate spot disappears or is minimized.
-
Ensure Anhydrous Conditions: Water can hydrolyze the cyclodehydrating agent (e.g., POCl₃, P₂O₅) or the intermediate, hindering the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Dehydrating Agent: If using a mild dehydrating agent, consider switching to a more potent one like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Q2: I observe a significant amount of a water-soluble byproduct. What is its likely identity?
A2: The primary water-soluble byproduct is likely acetic acid , formed from the hydrolysis of excess acetic anhydride used in the acylation step. Additionally, unreacted 4-bromobenzohydrazide may also be present.
Troubleshooting Steps:
-
Work-up Procedure: An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize and remove acetic acid. The desired product and non-polar byproducts can then be extracted with an organic solvent.
-
Stoichiometry Control: Use a controlled amount of acetic anhydride (e.g., 1.05-1.2 equivalents) to minimize excess and subsequent hydrolysis products.
Q3: My final product shows impurities with higher molecular weights in the mass spectrum. What are these byproducts?
A3: These higher molecular weight impurities are likely over-acetylated hydrazide derivatives . The nucleophilic nature of the hydrazide nitrogen atoms can lead to the formation of di- or even tri-acetylated byproducts in the presence of excess acetic anhydride.
-
Plausible Byproducts:
-
N,N'-diacetyl-4-bromobenzohydrazide
-
N,N',N'-triacetyl-4-bromobenzohydrazide
-
Troubleshooting Steps:
-
Controlled Addition of Acetic Anhydride: Add the acetic anhydride dropwise to a cooled solution of 4-bromobenzohydrazide to maintain better control over the reaction and minimize over-acetylation.
-
Purification: These byproducts can typically be removed by column chromatography or recrystallization.
Q4: After purification, the yield of my this compound is low, and I've re-isolated some 4-bromobenzoic acid. What could be the cause?
A4: The presence of 4-bromobenzoic acid suggests hydrolysis of the 1,3,4-oxadiazole ring or the hydrazide starting material . The oxadiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures during work-up or purification.
Troubleshooting Steps:
-
Neutral Work-up: Use a neutral or mildly basic aqueous work-up. Avoid strong acids or bases, especially at high temperatures.
-
Purification Conditions: If using column chromatography, ensure the silica gel is not acidic. You can neutralize it by washing with a solvent containing a small amount of triethylamine. For recrystallization, choose a neutral solvent system.
Quantitative Data Summary
| Impurity/Byproduct | Plausible Cause | Proposed Solution |
| Unreacted 4-bromobenzohydrazide | Incomplete reaction | Increase reaction time/temperature; ensure proper stoichiometry. |
| Acetic Acid | Hydrolysis of excess acetic anhydride | Use a basic aqueous wash during work-up. |
| N-acetyl-N'-(4-bromobenzoyl)hydrazine | Incomplete cyclodehydration | Increase reaction time/temperature; use a stronger dehydrating agent. |
| Over-acetylated hydrazides | Excess acetic anhydride, uncontrolled reaction | Control stoichiometry and addition rate of acetic anhydride; purify by chromatography or recrystallization. |
| 4-Bromobenzoic acid | Hydrolysis of the oxadiazole ring or starting material | Perform work-up and purification under neutral conditions. |
Experimental Protocols
Synthesis of this compound
-
Acylation of 4-bromobenzohydrazide:
-
In a round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting hydrazide.
-
-
Cyclodehydration:
-
To the solution containing the intermediate N-acetyl-N'-(4-bromobenzoyl)hydrazine, add a dehydrating agent (e.g., phosphorus oxychloride, polyphosphoric acid, or simply reflux in glacial acetic acid).
-
Heat the reaction mixture under reflux for 4-8 hours. Monitor the formation of the oxadiazole by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of byproducts in the synthesis reaction.
improving the stability of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole in solution
Technical Support Center: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
This guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a heterocyclic aromatic compound. The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1] It is typically a solid at room temperature and should be stored in a dry, sealed container. The 1,3,4-oxadiazole isomer is generally the most stable among the different oxadiazole isomers.[2][3]
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, solvent composition, light exposure, and the presence of oxidizing agents. Hydrolysis of the oxadiazole ring is a significant degradation pathway.[4]
Q3: What is the main degradation pathway for 1,3,4-oxadiazole derivatives in solution?
A3: The most common degradation pathway is hydrolysis, where the oxadiazole ring undergoes cleavage.[4] This reaction can be catalyzed by acidic or basic conditions, leading to the opening of the ring to form an acylhydrazide intermediate.[4][5][6]
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions should ideally be prepared fresh in a suitable organic solvent like DMSO or DMF. For short-term storage, store solutions at -20°C or -80°C in tightly sealed, light-protected (amber) vials. For aqueous experiments, it is recommended to dilute the stock solution into your aqueous buffer immediately before use to minimize hydrolysis.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem: My compound is precipitating from my aqueous experimental buffer.
-
Cause: this compound, like many aryl-substituted oxadiazoles, has low solubility in water.[7] When a concentrated organic stock solution is diluted into an aqueous buffer, the compound can crash out if its solubility limit is exceeded.
-
Solution Workflow:
Caption: Workflow for addressing compound precipitation.
-
Recommendations:
-
Reduce Final Concentration: Determine the lowest effective concentration for your experiment.
-
Use a Co-solvent: Maintain a small percentage (e.g., 0.1-1%) of the original stock solvent (like DMSO) in the final aqueous solution to aid solubility.
-
Check pH: Ensure the pH of your buffer does not cause the compound to become less soluble.
-
Problem: My compound's activity decreases over the course of a long experiment, suggesting degradation.
-
Cause: The compound is likely degrading in your experimental medium. The most probable causes are hydrolysis (pH-mediated), oxidation, or photodegradation.
-
Solutions:
-
Control pH (Hydrolysis): Studies on similar oxadiazole derivatives show that stability is highly pH-dependent, with maximum stability often found in a slightly acidic pH range of 3-5.[5][6] Both strongly acidic and, particularly, alkaline conditions can accelerate the hydrolytic opening of the oxadiazole ring.[5][8]
-
Action: Ensure your solution is buffered and, if your experiment allows, adjust the pH to be between 3 and 5. Avoid highly alkaline conditions (pH > 8).
-
-
Prevent Oxidation: Oxidative degradation can occur, especially in the presence of reactive oxygen species or metal ions.
-
Action: Prepare buffers with high-purity, de-gassed water. If the experiment is highly sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protect from Light (Photodegradation): Although some similar bromophenyl-oxadiazole compounds have shown resistance to photolysis, it is a common degradation pathway for many active compounds.[8][9]
-
Action: Conduct experiments in amber-colored plates or tubes, or cover your experimental setup with aluminum foil to block light.[9]
-
-
Data Summary: Stability Profile
The following table summarizes the stability of a structurally similar 1,3,4-oxadiazole derivative under forced degradation conditions, which can serve as a guide for this compound.
| Condition | Reagent | Time (hours) | Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 | Minimal to None | [8] |
| Base Hydrolysis | 0.1 M NaOH | 24 | Significant (~65%) | [8][10] |
| Oxidation | 3% H₂O₂ | 24 | Significant (~29%) | [8][10] |
| Photolytic | UV/Visible Light | 24 | Resistant | [8] |
| Thermal | 60°C | 24 | Minimal | [10] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol provides a general Reverse-Phase HPLC (RP-HPLC) method to quantify the concentration of this compound over time. This method is adapted from a study on a similar compound.[8]
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% orthophosphoric acid or formic acid). A typical starting point could be 90:10 Acetonitrile:Acidified Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Monitor at the compound's λmax (e.g., around 235 nm, but should be determined empirically).[8]
-
Procedure:
-
Prepare the compound solution in the desired test buffer at a known concentration (e.g., 25 µg/mL).
-
Immediately inject a sample (t=0) to determine the initial peak area.
-
Store the solution under the desired test conditions (e.g., specific pH, temperature, light exposure).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the sample.
-
Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at t=0.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of the molecule and identify potential degradation products.
Caption: Experimental workflow for a forced degradation study.
Visualized Degradation Pathway
Proposed Hydrolytic Degradation of the 1,3,4-Oxadiazole Ring
This diagram illustrates the likely mechanism for base-catalyzed hydrolysis, which involves nucleophilic attack and subsequent ring opening to form an acylhydrazide.
Caption: Proposed pathway for base-catalyzed hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. q1scientific.com [q1scientific.com]
- 10. researchgate.net [researchgate.net]
troubleshooting common issues in 1,3,4-oxadiazole synthesis
Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4-oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3,4-oxadiazoles?
A1: The most widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles are the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[1][2] Other methods include the reaction of acid hydrazides with orthoesters or carbon disulfide.[3]
Q2: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in 1,3,4-oxadiazole synthesis can be attributed to several factors:
-
Inefficient Cyclodehydration/Oxidation: The choice of dehydrating or oxidizing agent is critical. Harsh reagents can lead to decomposition of starting materials or the product.[4]
-
Side Reactions: The formation of byproducts, such as 1,3,4-thiadiazoles when using sulfur-containing reagents, can significantly reduce the yield of the desired oxadiazole.[4]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.
-
Product Decomposition: The 1,3,4-oxadiazole ring can be sensitive to harsh acidic or basic conditions and high temperatures, leading to degradation.[4]
-
Purification Losses: The product may be lost during workup and purification steps, especially if the product is highly soluble in the solvents used for extraction or washing.
Q3: I have an unexpected sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is it likely to be?
A3: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole. This is particularly prevalent when using sulfur-containing reagents like Lawesson's reagent or phosphorus pentasulfide, or when starting from thiosemicarbazides.[4] For instance, the reaction of aroyl hydrazides with thioacetamide can primarily yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[5]
Q4: How can I purify my 1,3,4-oxadiazole product effectively?
A4: Purification strategies for 1,3,4-oxadiazoles depend on the physical properties of the product and the nature of the impurities. Common methods include:
-
Recrystallization: This is a highly effective method for purifying solid 1,3,4-oxadiazole derivatives.[3] Common solvents for recrystallization include ethanol, methanol, and DMF-ethanol mixtures.[3]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts. Careful selection of the eluent system is crucial for achieving good separation.[6]
-
Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, washing with water can remove water-soluble byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Cyclodehydration of 1,2-Diacylhydrazines
| Potential Cause | Suggested Solution |
| Ineffective Dehydrating Agent | The choice of dehydrating agent is crucial. Commonly used agents include POCl₃, SOCl₂, P₂O₅, and triflic anhydride.[2] The effectiveness of a particular agent can be substrate-dependent. Consider screening different dehydrating agents. For sensitive substrates, milder reagents like the Burgess reagent may be beneficial.[7] |
| Harsh Reaction Conditions | High temperatures and strongly acidic or basic conditions can lead to the decomposition of starting materials or the product.[4] Try lowering the reaction temperature or using a less acidic/basic dehydrating agent. |
| Poor Quality Starting Material | Ensure the 1,2-diacylhydrazine starting material is pure and dry. Impurities can interfere with the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. |
Issue 2: Side Product Formation in Oxidative Cyclization of Acylhydrazones
| Potential Cause | Suggested Solution |
| Over-oxidation or Side Reactions | The choice of oxidizing agent is critical. Common oxidants include iodine, potassium permanganate, and Dess-Martin periodinane.[8][9] The reaction conditions should be optimized to minimize side reactions. In some cases, using a milder, photocatalytic method can improve selectivity and reduce byproducts.[8] |
| Formation of Isomers | Depending on the substrate and reaction conditions, the formation of isomeric byproducts is possible. Careful characterization of the product mixture is necessary. Purification by column chromatography may be required to isolate the desired isomer. |
| Incomplete hydrazone formation | Ensure the initial condensation of the aldehyde/ketone with the acylhydrazine to form the acylhydrazone goes to completion before initiating the oxidative cyclization step. |
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from 1,2-Diacylhydrazines.
| Dehydrating Agent | Typical Reaction Conditions | Yield Range (%) | Remarks |
| POCl₃ | Reflux | 54-93 | Widely used, can be harsh.[6][10] |
| SOCl₂ | Reflux | ~70 | Effective, but can also be harsh.[6] |
| P₂O₅/PPA | High Temperature | High | Effective but requires high temperatures.[11] |
| Triflic Anhydride | Room Temperature | High | Mild and efficient.[10] |
| Burgess Reagent | 100 °C | 76 | A milder alternative for sensitive substrates.[7] |
| TBTU | 50 °C | 85 | Efficient for the synthesis of 2-amino-1,3,4-oxadiazoles.[12] |
Table 2: Comparison of Reaction Conditions for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones.
| Oxidizing System | Method | Yield Range (%) | Remarks |
| Iodine/K₂CO₃ | Conventional Heating | Good to Excellent | Transition-metal-free and scalable.[5] |
| KMnO₄/SiO₂ | Microwave Irradiation | 89-97 | High yields and short reaction times.[9] |
| Sodium Bisulfite | Microwave/Conventional | 70-90 | Microwave-assisted method is faster.[6] |
| Photocatalyst (e.g., Eosin Y) | Visible Light Irradiation | Good | Milder conditions, reduces byproducts.[13] |
| (Diacetoxyiodo)benzene | Room Temperature | Good | Mild oxidant.[8] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diaryl-1,3,4-Oxadiazole via Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃
-
Preparation of 1,2-Diacylhydrazine:
-
To a solution of an aroylhydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), add the corresponding aroyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated 1,2-diacylhydrazine by filtration. Wash with water and dry.
-
-
Cyclodehydration:
-
To the dried 1,2-diacylhydrazine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[14]
-
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole via Oxidative Cyclization of an Acylhydrazone using Iodine
-
Preparation of Acylhydrazone:
-
To a solution of an acylhydrazide (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding aldehyde (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or under reflux for 1-4 hours until the acylhydrazone precipitates.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
-
Oxidative Cyclization:
-
To a solution of the acylhydrazone (1.0 eq) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), add potassium carbonate (K₂CO₃, 2.0 eq) and iodine (I₂, 1.5 eq).
-
Heat the reaction mixture at 80-100 °C for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Visualizations
Caption: Experimental workflow for 1,3,4-oxadiazole synthesis via cyclodehydration.
References
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
overcoming solubility problems of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole in assays
Topic: Overcoming Solubility Problems in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.
The 1,3,4-oxadiazole core, particularly when substituted with aryl groups, often results in compounds with high lipophilicity and consequently low aqueous solubility, posing a significant hurdle for in vitro biological assays.[1] Inconsistent or inaccurate results can arise if the compound is not fully dissolved in the assay medium.[2][3] This guide offers practical strategies and detailed protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound difficult to dissolve in aqueous buffers?
A1: The structure of this compound, featuring a bromophenyl group and an oxadiazole ring, makes it hydrophobic (lipophilic).[1] Such molecules have poor affinity for water and prefer non-polar environments, leading to low solubility in aqueous solutions. Many compounds under investigation in drug discovery have low solubility because the structural features that produce good biological activity can reduce solubility.[2]
Q2: What is the best solvent to prepare a stock solution?
A2: The recommended starting solvent for preparing a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO). For biological assays, compounds are often dissolved at concentrations of 10–30 mM in DMSO.[2] If solubility in DMSO is limited, other organic solvents like N,N-dimethylformamide (DMF) or ethanol can be tested, but their compatibility with the specific assay must be verified.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a common issue called "precipitation upon dilution." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The Troubleshooting Guide below provides several strategies to address this, including optimizing the co-solvent concentration, using surfactants, or adjusting the buffer's pH.
Q4: Can I use heat or sonication to help dissolve the compound?
A4: Gentle warming (e.g., to 37°C) and sonication can be used to aid the dissolution of the compound in the initial organic stock solvent. However, be cautious, as excessive heat may degrade the compound. These methods are generally less effective once the compound has precipitated in an aqueous buffer. Always check the compound's stability at elevated temperatures.
Q5: How does pH affect the solubility of this compound?
A5: The 1,3,4-oxadiazole ring system contains nitrogen atoms that can be protonated under acidic conditions, making the molecule more polar and potentially increasing its aqueous solubility.[4] Therefore, the compound's solubility is likely to be higher in buffers with a lower pH. Performing a pH-solubility profile is recommended to determine the optimal pH for your assay.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Compound precipitates upon dilution from DMSO stock into aqueous assay buffer.
This is the most frequent challenge. The goal is to keep the compound in solution at the desired final concentration in the assay.
Caption: Troubleshooting workflow for compound precipitation.
Problem 2: Assay results are inconsistent or show a poor dose-response curve.
Inaccurate concentrations due to partial dissolution can lead to unreliable data.[2]
-
Possible Cause: Micro-precipitation or aggregation of the compound that is not visible to the naked eye. This effectively lowers the concentration of the compound available to interact with the biological target.
-
Solution 1 (Confirm Solubility): Before running the full assay, perform a simple kinetic solubility test. Prepare the compound at the highest assay concentration in the final assay buffer. Let it stand for 1-2 hours and then centrifuge at high speed (e.g., >14,000 rpm) for 15-30 minutes. Carefully measure the concentration of the compound in the supernatant by HPLC-UV or LC-MS. If the measured concentration is lower than the nominal concentration, you have a solubility issue.
-
Solution 2 (Implement Solubilization Strategy): Based on the results of the solubility test, apply one of the methods described in the protocols below (e.g., use of surfactants or pH adjustment) to ensure the compound is fully dissolved at all concentrations tested.
Solubilization Strategies and Protocols
Here are detailed methods to improve the solubility of this compound.
Co-Solvent Optimization
DMSO is a powerful solvent but can also impact biological assays. The key is to use the minimum amount necessary to maintain solubility.
Protocol: Preparing Stock Solutions
-
Weigh out the solid this compound.
-
Add 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Use a vortex mixer and gentle warming (37°C) or sonication if needed to ensure complete dissolution.
-
When diluting into the final assay buffer, add the DMSO stock to the buffer dropwise while vortexing to minimize local high concentrations that can cause precipitation.
-
Ensure the final concentration of DMSO in the assay is as low as possible, typically below 0.5%, to avoid artifacts.[5]
| Co-Solvent | Typical Final Assay Conc. | Notes |
| DMSO | < 0.5% | Most common starting solvent. Can interfere with some assays at >1%. |
| Ethanol | < 1% | Can be used in combination with DMSO. Less toxic to cells than DMSO. |
| PEG 300/400 | 1-5% | Can improve solubility but also increases viscosity. |
Table 1. Common co-solvents for in vitro assays.
Using Surfactants for Micellar Solubilization
Non-ionic surfactants can form micelles in aqueous solutions that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]
Protocol: Surfactant-Assisted Solubilization
-
Select a non-ionic surfactant compatible with your assay (e.g., Tween® 80 or Pluronic® F-68). Non-ionic surfactants are generally preferred for their lower toxicity and biocompatibility.[7]
-
Prepare your aqueous assay buffer containing the surfactant at a concentration above its Critical Micelle Concentration (CMC).
-
Prepare the compound stock in 100% DMSO as usual.
-
Add the DMSO stock dropwise to the surfactant-containing buffer while vortexing. The compound will partition into the hydrophobic core of the micelles.
| Surfactant | Type | Typical Final Assay Conc. | Critical Micelle Conc. (CMC) |
| Tween® 80 | Non-ionic | 0.01% - 0.1% (w/v) | ~0.012 mM |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% (w/v) | ~0.04 mM |
Table 2. Common non-ionic surfactants for improving compound solubility.[8][9]
pH Adjustment
Altering the pH of the assay buffer can ionize the compound, increasing its polarity and aqueous solubility.[10]
Protocol: pH-Dependent Solubility Assessment
-
Prepare a set of buffers with a range of pH values (e.g., from pH 5.0 to pH 8.0). Ensure the chosen buffers are compatible with your assay's biological components.
-
Add the compound (from a concentrated DMSO stock) to each buffer to the desired final concentration.
-
Incubate the samples for 1-2 hours at the assay temperature.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the supernatant concentration via HPLC or LC-MS.
-
Select the lowest pH that provides full solubility and is compatible with your assay system.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic "guest" molecules, like the title compound, forming a water-soluble inclusion complex.[12][13][14] This is an advanced technique typically used when other methods fail or for formulation development.
Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)
-
Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.
-
Weigh out the cyclodextrin and the compound, typically at a molar ratio between 1:1 and 2:1 (CD:compound).
-
Place the cyclodextrin in a mortar and add a small amount of water or ethanol/water to form a thick paste.
-
Slowly add the powdered compound to the paste and knead for 30-60 minutes.
-
The resulting paste is dried (e.g., in a vacuum oven at 40-50°C) to yield a powder.
-
This powder, which contains the inclusion complex, should be tested for its improved solubility in the aqueous assay buffer.
Caption: Conceptual diagrams of common solubilization mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy [mdpi.com]
- 10. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. oatext.com [oatext.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects | MDPI [mdpi.com]
- 14. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
reaction condition modifications for cleaner 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The information is designed to help overcome common experimental challenges and improve reaction outcomes for a cleaner, more efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in oxadiazole synthesis. The primary causes often relate to incomplete reaction, suboptimal reaction conditions, or inefficient purification. Here are several troubleshooting steps:
-
Incomplete Cyclodehydration: The key step is the cyclodehydration of the N,N'-diacylhydrazine intermediate. Ensure your dehydrating agent is active and used in appropriate amounts. Phosphorous oxychloride (POCl₃) is a common and effective agent for this transformation.[1][2][3][4]
-
Reaction Conditions:
-
Temperature & Time: Traditional methods often require prolonged heating (reflux) for several hours.[1][5] Ensure the reaction has run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent: While solvents like toluene can be used, some studies have shown that solvent-free conditions for the cyclization step can lead to higher yields.[3]
-
-
Microwave-Assisted Synthesis: Consider switching to microwave irradiation. This "green chemistry" approach is known to dramatically reduce reaction times (from hours to minutes) and often provides significantly higher yields and product purity by ensuring uniform and rapid heating.[6][7]
-
Purification: Yield loss can occur during work-up and purification. The product is typically a solid. Recrystallization from a suitable solvent like ethanol is a common purification method and can be very efficient if optimized.[5]
Q2: I am observing multiple spots on my TLC plate post-reaction, indicating an impure product. What are the likely side products and how can I purify my compound?
A2: The most common impurity is the unreacted N'-(4-bromobenzoyl)acetohydrazide (the diacylhydrazine intermediate). Other possibilities include unreacted starting materials (4-bromobenzohydrazide or acetic anhydride/acid).
-
Primary Side Product: The diacylhydrazine intermediate is more polar than the target oxadiazole. On a normal-phase silica TLC plate, it will have a lower Rf value.
-
Purification Strategies:
-
Recrystallization: This is the most effective method for removing the diacylhydrazine intermediate. Ethanol or ethanol-water mixtures are commonly used.[5][8]
-
Aqueous Wash: During the work-up, ensure thorough washing. After quenching the reaction mixture (e.g., by pouring it onto crushed ice), making the solution basic with a sodium bicarbonate solution will help neutralize any remaining acidic reagents.[5]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is a typical mobile phase.[9]
-
Q3: What are the recommended starting materials and dehydrating agents for a cleaner synthesis?
A3: The most direct and common pathway involves the cyclodehydration of N'-(4-bromobenzoyl)acetohydrazide.
-
Starting Materials:
-
4-Bromobenzohydrazide: This is reacted with an acetylating agent like acetic anhydride or acetyl chloride to form the diacylhydrazine intermediate.
-
One-Pot Approach: Alternatively, 4-bromobenzoic acid can be reacted directly with acetohydrazide. However, one-pot syntheses from carboxylic acids can sometimes have longer reaction times and generate more by-products.[10]
-
-
Dehydrating Agents: A variety of cyclodehydrating agents can be used. The choice of agent can significantly impact reaction conditions and yield.
-
Phosphorous Oxychloride (POCl₃): Highly effective and widely used. Typically requires reflux conditions.[1][2][4]
-
Thionyl Chloride (SOCl₂): Another strong dehydrating agent.[1][2]
-
Polyphosphoric Acid (PPA): Effective but can require higher temperatures and result in a viscous reaction mixture that is difficult to work with.[1][2]
-
Trifluoroacetic Anhydride (TFAA): A powerful reagent that can often promote cyclization at lower temperatures.[1]
-
For a "cleaner" reaction, the key is not just the reagent but the overall methodology. Using a strong dehydrating agent like POCl₃ combined with microwave-assisted synthesis is often the best approach for high yield, high purity, and short reaction times.[4][6]
Data Summary: Reaction Condition Modifications
The following table summarizes the impact of different synthetic methodologies on reaction outcomes, illustrating the advantages of cleaner, more modern techniques.
| Synthetic Method | Dehydrating Agent | Typical Reaction Time | Typical Yield | Key Advantages / Disadvantages |
| Conventional Heating | POCl₃ / SOCl₂ | 4 - 8 hours | 60 - 85% | Adv: Well-established. Disadv: Long reaction time, higher energy consumption, potential for side-product formation with prolonged heating. |
| Conventional Heating | PPA / P₂O₅ | 5 - 10 hours | 55 - 75% | Adv: Common reagents. Disadv: Often requires high temperatures, viscous reaction media can complicate work-up. |
| Microwave Irradiation | POCl₃ | 5 - 15 minutes | > 90% | Adv: Drastic reduction in time, higher yields, increased purity, energy efficient.[6] Disadv: Requires specialized microwave reactor. |
| Ultrasound-Assisted | POCl₃ | 1 - 2 hours | 75 - 90% | Adv: Faster than conventional heating, good yields. Disadv: Requires sonication equipment. |
Experimental Protocols
Protocol 1: Conventional Synthesis using POCl₃
This protocol describes the classic two-step synthesis involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.
-
Step A: Synthesis of N'-(4-bromobenzoyl)acetohydrazide
-
Dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent like pyridine or dioxane.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add acetyl chloride (1.1 equivalents) dropwise while stirring.
-
Allow the mixture to stir at room temperature for 2-3 hours until TLC indicates the consumption of the starting hydrazide.
-
Pour the reaction mixture into cold water to precipitate the diacylhydrazine intermediate.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Step B: Cyclodehydration to this compound
-
Add the dried N'-(4-bromobenzoyl)acetohydrazide (1 equivalent) to an excess of phosphorous oxychloride (POCl₃) (5-10 equivalents), which acts as both reagent and solvent.
-
Heat the mixture to reflux (approx. 105 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1][2][5]
-
Protocol 2: Cleaner Microwave-Assisted One-Pot Synthesis
This protocol offers a more efficient and environmentally friendly alternative to conventional heating.[4][6][7]
-
Reaction Setup:
-
In a dedicated microwave reaction vessel, combine 4-bromobenzoic acid (1 equivalent), acetohydrazide (1 equivalent), and phosphorous oxychloride (POCl₃) (3-4 equivalents). Note: This reaction can also be performed starting from the isolated diacylhydrazine intermediate.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in a laboratory microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 110-120 °C) for 10-15 minutes. The reaction is typically run with power control (e.g., 300 W) and a temperature limit.
-
-
Work-up and Purification:
-
Cool the vessel to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude solid from ethanol to yield the final product.
-
Visualized Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Comparison of conventional vs. microwave-assisted synthesis routes.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. science.eurekajournals.com [science.eurekajournals.com]
- 9. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the quality of reagents and reaction conditions.
-
Incomplete formation of the diacylhydrazine intermediate: The initial reaction between 4-bromobenzohydrazide and the acetylating agent (e.g., acetic anhydride or acetyl chloride) is crucial. Ensure that the 4-bromobenzohydrazide is pure and dry. The presence of impurities or moisture can impede the reaction.
-
Inefficient cyclodehydration: The conversion of the N,N'-diacylhydrazine intermediate to the oxadiazole ring is a critical step. The choice and handling of the dehydrating agent are paramount.
-
Phosphorus oxychloride (POCl₃): This is a common and effective dehydrating agent. However, it is highly reactive and sensitive to moisture. Use freshly distilled POCl₃ for best results. The reaction temperature should be carefully controlled, as excessive heat can lead to decomposition and the formation of side products.
-
Alternative dehydrating agents: Other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or tosyl chloride can also be employed.[1] The optimal reagent and conditions should be determined experimentally.
-
-
Suboptimal reaction temperature and time: Both the acylation and cyclodehydration steps are sensitive to temperature. Acylation is often carried out at room temperature or with gentle heating, while cyclodehydration with POCl₃ typically requires elevated temperatures (e.g., reflux). Reaction times should be optimized by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Degradation of starting materials or product: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the starting materials, intermediate, or the final product.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially 4-bromobenzohydrazide and the dehydrating agent, are pure and anhydrous.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and solvent for both the acylation and cyclodehydration steps.
-
Monitor the Reaction: Use TLC to follow the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
Purification: Proper purification, typically by recrystallization or column chromatography, is essential to isolate the desired product from any unreacted starting materials or byproducts.
Issue 2: Presence of Impurities and Side Products
Q: I have obtained the desired product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities. This can be addressed by optimizing reaction conditions as described in "Issue 1".
-
Incompletely Cyclized Intermediate: The N'-acetyl-N-(4-bromobenzoyl)hydrazine intermediate may be present in the final product if the cyclodehydration step is not complete. Increasing the reaction time or the amount of dehydrating agent can help drive the reaction to completion.
-
Formation of Isomeric Byproducts: While less common for this specific synthesis, rearrangement reactions can sometimes occur under harsh conditions, leading to the formation of other heterocyclic isomers.
-
Products from Side Reactions of the Dehydrating Agent: POCl₃ is a strong chlorinating agent. While the primary reaction is cyclodehydration, under certain conditions, it could potentially lead to chlorinated byproducts, although this is less likely on the aromatic ring which is deactivated by the bromo and oxadiazole groups.
Minimization Strategies:
-
Control Stoichiometry: Use the correct molar ratios of reactants as specified in the optimized protocol. An excess of the acetylating agent can sometimes lead to di-acetylation of the hydrazide.
-
Careful Addition of Reagents: Add reagents, particularly the dehydrating agent, slowly and with proper cooling if the reaction is exothermic.
-
Maintain Anhydrous Conditions: Moisture can lead to the decomposition of reagents and the formation of undesired byproducts.
-
Effective Purification: Utilize appropriate purification techniques. Recrystallization from a suitable solvent (e.g., ethanol, methanol) is often effective in removing many common impurities. If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and straightforward method involves a two-step, one-pot synthesis. First, 4-bromobenzohydrazide is acylated with an acetylating agent like acetic anhydride or acetyl chloride to form the N,N'-diacylhydrazine intermediate. This intermediate is then cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the desired this compound.
Q2: What is the role of phosphorus oxychloride (POCl₃) in the reaction?
A2: Phosphorus oxychloride serves as a powerful dehydrating agent. It activates the carbonyl oxygen of the diacylhydrazine intermediate, facilitating an intramolecular nucleophilic attack by the other nitrogen atom, which leads to the formation of the 1,3,4-oxadiazole ring through a cyclodehydration mechanism. The mechanism is thought to proceed through a Vilsmeier-Haack type intermediate.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials, intermediate, and the final product. The spots can be visualized under a UV lamp.
Q4: What are the recommended purification methods for this compound?
A4: The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or methanol. This method is effective in removing most of the common impurities. If the product is still not pure after recrystallization, column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) is a reliable alternative.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Aryl-5-methyl-1,3,4-oxadiazoles
| Aryl Group | Acetylating Agent | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenyl | Acetic Anhydride | POCl₃ | Neat | Reflux | 4-6 | 75-85 | Adapted from general procedures |
| Phenyl | Acetic Anhydride | POCl₃ | Neat | Reflux | 5 | 88 | General Synthetic Protocols |
| 4-Chlorophenyl | Acetyl Chloride | POCl₃ | Toluene | 110 | 6 | 82 | General Synthetic Protocols |
| 4-Nitrophenyl | Acetic Anhydride | SOCl₂ | Dioxane | 100 | 8 | 70 | General Synthetic Protocols |
Note: The data in this table is compiled from general synthetic procedures for analogous compounds and should be considered as a starting point for optimization.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target compound. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
4-Bromobenzohydrazide
-
Acetic Anhydride
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ethanol (for recrystallization)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Ice
Procedure:
-
Acylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzohydrazide (1 equivalent). To this, add acetic anhydride (1.5 equivalents) dropwise with stirring. The reaction mixture is then heated at reflux for 2 hours.
-
Cyclodehydration: After cooling the reaction mixture to room temperature, slowly and carefully add phosphorus oxychloride (3-5 equivalents) under a fume hood. The mixture is then heated at reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring. A solid precipitate should form.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation: Filter the solid product using a Buchner funnel, wash it thoroughly with cold distilled water, and dry it in a desiccator.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.
Visualizations
References
degradation pathways of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. Derivatives of 1,3,4-oxadiazole are explored in medicinal chemistry for a wide range of biological activities.[1] Understanding the stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation products, which is essential for regulatory approval and ensuring the safety and efficacy of any potential drug product.[2]
Q2: What are forced degradation studies and why are they important for this compound?
Forced degradation, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing.[3] These studies are crucial for:
-
Establishing the intrinsic stability of the molecule.[4]
-
Identifying potential degradation products and understanding degradation pathways.[4]
-
Developing and validating stability-indicating analytical methods, such as RP-HPLC, to ensure that the analytical method can accurately separate the parent compound from its degradation products.[2][3]
Q3: What are the typical stress conditions used to evaluate the stability of 1,3,4-oxadiazole derivatives?
Based on regulatory guidelines and studies on similar compounds, the typical stress conditions for 1,3,4-oxadiazole derivatives include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.[5]
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperatures.[5]
-
Oxidative Degradation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature.[2][5]
-
Thermal Degradation: High temperatures (e.g., 60-80°C), often with humidity control.[5]
-
Photolytic Degradation: Exposure to UV and visible light, as specified by ICH Q1B guidelines.[4]
Degradation Pathways and Mechanisms
1. Hydrolytic Degradation (Acidic and Basic Conditions)
Under both acidic and basic conditions, the 1,3,4-oxadiazole ring is susceptible to hydrolysis, leading to ring cleavage. The likely mechanism involves a nucleophilic attack on one of the carbon atoms of the oxadiazole ring, resulting in the formation of a ring-opened intermediate, which subsequently rearranges to form more stable products like acylhydrazides.
References
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
enhancing the purity of synthesized 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities typically arise from unreacted starting materials or side reactions. These may include:
-
Starting Materials: Unreacted 4-bromobenzohydrazide or acetic anhydride (or other acetylating agents).
-
Intermediates: Incomplete cyclization can leave N,N'-diacylhydrazine intermediates.[1]
-
By-products: Side-products from the cyclodehydration reaction, which can vary depending on the specific dehydrating agent used (e.g., POCl₃, H₂SO₄, P₂O₅).[1]
-
Isomeric Impurities: Depending on the synthetic route, there is a potential for the formation of isomeric oxadiazoles, although this is less common for this specific substitution pattern.[2]
-
Degradation Products: The oxadiazole ring is generally stable, but prolonged exposure to harsh acidic or basic conditions during workup can lead to hydrolysis.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis.[3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product and detecting non-volatile impurities with high sensitivity. A reverse-phase C18 column is often effective.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying and quantifying any proton- or carbon-containing impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, which is crucial for verifying its identity. It is often coupled with LC (LC-MS) to identify the molecular weights of impurity peaks.[3]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for developing a solvent system for column chromatography.[6]
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective and straightforward method if the crude product is relatively pure (>90%) and a suitable solvent can be found. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are common choices for oxadiazole derivatives.[7][8][9]
-
Column Chromatography: This technique is preferred for separating the desired product from impurities with different polarities, especially when the crude product is complex. Silica gel is the standard stationary phase.[6][10][11]
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: The ideal solvent system should provide good separation between your target compound and its impurities. This is typically determined by running preliminary tests on TLC plates. Aim for an Rf value between 0.3 and 0.7 for the desired compound, with a clear separation from other spots.[12] A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize. | 1. Presence of significant impurities disrupting the crystal lattice. 2. Residual solvent trapped in the product. | 1. Purify the crude product using silica gel column chromatography to remove impurities. 2. Dry the product under high vacuum for an extended period. If it remains an oil, attempt trituration with a non-polar solvent like hexane to induce solidification. |
| Low yield after purification. | 1. Product loss during recrystallization (compound is too soluble in the chosen solvent). 2. The compound is sticking to the silica gel column (irreversible adsorption). 3. Inefficient extraction during workup. | 1. Reduce the amount of solvent used for recrystallization or switch to a solvent system where the product has lower solubility at room temperature. Place the crystallization flask in an ice bath to maximize precipitation. 2. Choose a less polar solvent system for chromatography. If the compound is basic, consider adding a small amount (~1%) of triethylamine to the eluent.[13] 3. Perform multiple extractions with the organic solvent and ensure the pH of the aqueous layer is optimized for product neutrality. |
| NMR spectrum shows unreacted starting materials. | 1. Incomplete reaction. 2. Inefficient removal during workup or purification. | 1. Increase the reaction time, temperature, or the equivalents of the limiting reagent. Monitor the reaction by TLC until the starting material spot disappears. 2. If the starting material has a different polarity, column chromatography should effectively remove it. If it is an acidic or basic starting material, an acid-base wash during the workup can be effective. |
| Multiple spots on TLC after purification. | 1. Co-elution of impurities during column chromatography. 2. Decomposition of the product on the silica gel column. | 1. Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.[14] 2. Some compounds are sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine. |
Purification Data at a Glance
The following table provides typical parameters for the purification of 1,3,4-oxadiazole derivatives. Optimization for this compound is recommended.
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | Final purification of relatively clean product (>90%) | Purification of complex mixtures |
| Typical Solvents | Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexane mixtures[7][8] | Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexane gradient (e.g., 0% to 50% EtOAc)[10][13] |
| Key Advantage | Scalable, cost-effective, can yield very high purity | High resolving power for a wide range of impurities |
| Considerations | Product solubility can lead to yield loss. | Can be time-consuming and requires larger solvent volumes. Product may decompose on silica. |
Key Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., Ethyl Acetate/Hexane) that gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system as a slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow. Begin with a low polarity mixture (e.g., 5% EtOAc in Hexane) and gradually increase the polarity (e.g., to 20-30% EtOAc) to elute the compounds.[13]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for the purification and analysis of the target compound.
Caption: Troubleshooting logic for common purity issues encountered during synthesis.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 10. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. columbia.edu [columbia.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Anticancer Potential of a 2-(4-Bromophenyl)-Substituted 1,3,4-Oxadiazole Derivative Against Conventional Chemotherapeutic Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the anticancer activity of a representative 1,3,4-oxadiazole derivative, specifically 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole, against the established anticancer drug 5-Fluorouracil (5-FU). Due to the limited publicly available data on the specific compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, this analysis focuses on a structurally related compound from the same chemical class for which experimental data is accessible. The comparison is centered on the in vitro cytotoxic effects on the Caco-2 human colorectal cancer cell line.
Quantitative Assessment of Anticancer Activity
The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of the selected 1,3,4-oxadiazole derivative and 5-Fluorouracil against the Caco-2 cell line.
| Compound | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 | 5.3 | 5-Fluorouracil | 8.6 |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of a representative 1,3,4-oxadiazole derivative and 5-Fluorouracil against the Caco-2 human colorectal cancer cell line.[1]
The data clearly indicates that the tested 1,3,4-oxadiazole derivative exhibits a more potent cytotoxic effect against Caco-2 cells compared to the widely used chemotherapeutic drug, 5-Fluorouracil.[1]
Experimental Protocols
The determination of the anticancer activity of the compounds was performed using standard in vitro cell-based assays. The following is a generalized protocol based on common methodologies described in the reviewed literature for evaluating the cytotoxicity of novel chemical entities.
Cell Culture and Maintenance
The human colorectal adenocarcinoma cell line, Caco-2, was cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the test compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Caco-2 cells were seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the 1,3,4-oxadiazole derivative and 5-Fluorouracil. A control group of untreated cells was also maintained.
-
The plates were incubated for a specified period, typically 48 or 72 hours.
-
Following incubation, the medium was removed, and MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for an additional 4 hours to allow for formazan crystal formation.
-
The MTT solution was then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer compounds, from initial cell culture to the final data analysis for determining IC50 values.
In Vitro Anticancer Screening Workflow
Potential Mechanisms of Action
While the precise mechanism of action for this specific 1,3,4-oxadiazole derivative was not detailed in the initial findings, compounds belonging to the 1,3,4-oxadiazole class have been reported to exhibit anticancer activity through various mechanisms.[2] These include the inhibition of crucial enzymes involved in cancer progression such as thymidylate synthase, vascular endothelial growth factor receptor (VEGFR), and focal adhesion kinase (FAK).[2] Further investigation into the specific molecular targets of 2-(4-Bromophenyl)-substituted 1,3,4-oxadiazoles is warranted to elucidate their mode of action and potential for therapeutic development.
The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer agents, highlighting potential points of intervention for novel compounds like 1,3,4-oxadiazole derivatives.
Potential Anticancer Targets of 1,3,4-Oxadiazoles
References
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole vs. other oxadiazole derivatives in cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including notable anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of 2-(4-Bromophenyl)-1,3,4-oxadiazole derivatives and other related oxadiazole compounds against various cancer cell lines. While specific cytotoxic data for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not extensively available in the reviewed literature, this guide focuses on structurally similar compounds to provide a valuable reference for researchers in the field. The data presented herein is compiled from various studies and aims to facilitate the structure-activity relationship (SAR) understanding and guide future drug design efforts.
Comparative Cytotoxicity Data
The cytotoxic activity of various 1,3,4-oxadiazole derivatives is typically evaluated using in vitro assays on different cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cell growth, is a standard metric for comparison. The table below summarizes the IC50 values for several 2-(4-Bromophenyl)-1,3,4-oxadiazole derivatives and other oxadiazole compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Bromophenyl)-1,3,4-oxadiazole Derivatives | ||||
| 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)[1] | HeLa | 35.29 | Doxorubicin | Not Reported |
| A549 | 25.04 | Doxorubicin | Not Reported | |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (8c)[2][3][4] | HepG2 | 0.137 (µg/mL) | Erlotinib | 0.308 (µg/mL) |
| MCF-7 | Not Reported | Erlotinib | 0.512 (µg/mL) | |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d)[2][3][4] | HepG2 | 0.138 (µg/mL) | Erlotinib | 0.308 (µg/mL) |
| MCF-7 | Not Reported | Erlotinib | 0.512 (µg/mL) | |
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j)[5] | Leukemia (MOLT-4) | >100 | Not Reported | Not Reported |
| Other Oxadiazole Derivatives | ||||
| Compound 5d (structure not fully specified)[6] | LN229 | 8.141 | Not Reported | Not Reported |
| Compound 5b (structure not fully specified)[6] | LN229 | 10.14 | Not Reported | Not Reported |
| Compound 5m (structure not fully specified)[6] | LN229 | 10.48 | Not Reported | Not Reported |
| 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX6)[7] | HepG2 | 25.86 | Doxorubicin | 8.1 |
| NCI-H460 | 26.21 | Doxorubicin | 7.8 | |
| 3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol (OX5)[7] | HepG2 | 24.78 | Doxorubicin | 8.1 |
| NCI-H460 | 24.14 | Doxorubicin | 7.8 |
Experimental Protocols
The most common method to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the oxadiazole derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like Doxorubicin or Erlotinib) is also included.
-
Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours, under the same conditions as seeding.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for evaluating the cytotoxicity of oxadiazole derivatives.
Caption: General workflow of an in vitro cytotoxicity assay.
Potential Signaling Pathways
The cytotoxic effects of some oxadiazole derivatives have been linked to the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential signaling pathways affected by oxadiazole derivatives.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent [mdpi.com]
- 7. journal.uctm.edu [journal.uctm.edu]
A Comparative Analysis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and its Thiadiazole Analog for Drug Development
A detailed guide for researchers and scientists on the synthesis, physicochemical properties, and biological activities of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and its bioisosteric counterpart, 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole. This report compiles and compares available data to inform future drug discovery and development efforts.
The 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are prominent five-membered heterocyclic rings that have garnered significant attention in medicinal chemistry. Their structural similarities, particularly the bioisosteric relationship between the oxygen and sulfur atoms, often lead to comparable, yet distinct, pharmacological profiles. Both nuclei are key components in a variety of clinically used drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a comparative overview of this compound and its corresponding thiadiazole analog, focusing on their synthesis, physicochemical characteristics, and reported biological activities to aid researchers in the field of drug development.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its thiadiazole analog is presented below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.
| Property | This compound | 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole (analog) |
| Molecular Formula | C₉H₇BrN₂O | C₉H₇BrN₂S |
| Molecular Weight | 239.07 g/mol | 255.14 g/mol |
| Appearance | Solid | Predicted: Solid |
| Solubility | Data not available | Data not available |
| LogP (Predicted) | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves the cyclization of a common precursor, such as an acylhydrazide or a thiosemicarbazide derivative. The choice of the cyclizing agent determines whether the oxadiazole or thiadiazole ring is formed.
Synthesis of this compound
A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl₃).[1]
Experimental Protocol:
-
Step 1: Preparation of 4-bromobenzohydrazide. 4-bromobenzoic acid is reacted with an excess of hydrazine hydrate under reflux conditions.
-
Step 2: Acylation of 4-bromobenzohydrazide. The resulting hydrazide is then reacted with acetyl chloride or acetic anhydride to yield the corresponding 1-(4-bromobenzoyl)-2-acetylhydrazine.
-
Step 3: Cyclization. The 1-(4-bromobenzoyl)-2-acetylhydrazine is refluxed with a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and formation of the 1,3,4-oxadiazole ring. The reaction mixture is then cooled and poured into ice water to precipitate the crude product, which is subsequently purified by recrystallization.
Synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole
The synthesis of the thiadiazole analog can be achieved through the dehydrosulfurization of an acylthiosemicarbazide intermediate using a dehydrating/sulfurizing agent like concentrated sulfuric acid or Lawesson's reagent.[1]
Experimental Protocol:
-
Step 1: Preparation of 4-(4-bromophenyl)thiosemicarbazide. 4-bromobenzohydrazide is reacted with a source of thiocyanate, such as ammonium thiocyanate, followed by acid-catalyzed rearrangement to form the thiosemicarbazide.
-
Step 2: Cyclization. The acylthiosemicarbazide is treated with a strong acid, such as concentrated sulfuric acid, at low temperatures. The acid catalyzes the intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring. The reaction mixture is then carefully neutralized with a base to precipitate the product, which is then filtered, washed, and purified.
Synthesis Workflow
Caption: General synthetic routes for the preparation of the target compounds.
Comparative Biological Activities
Anticancer Activity
Derivatives of 2-(4-bromophenyl)-1,3,4-oxadiazole have been investigated as potential anticancer agents. For instance, various quinoline-1,3,4-oxadiazole hybrids incorporating the 2-(4-bromophenyl) moiety have demonstrated considerable cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[3] Some of these compounds have also shown inhibitory activity against EGFR tyrosine kinase.[3]
Similarly, 1,3,4-thiadiazole derivatives are widely explored for their anticancer potential. Studies on other 2,5-disubstituted 1,3,4-thiadiazoles have shown that the nature and position of the substituents on the phenyl ring significantly influence their cytotoxic efficacy against various cancer cell lines.
Hypothetical Comparative Anticancer Data:
| Compound | Cancer Cell Line | IC₅₀ (µM) - Hypothetical |
| This compound | MCF-7 (Breast) | Data not available |
| HepG2 (Liver) | Data not available | |
| 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole | MCF-7 (Breast) | Data not available |
| HepG2 (Liver) | Data not available |
Note: The table above is for illustrative purposes. Specific IC₅₀ values for the title compounds from a direct comparative study are not currently available in the literature.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Both oxadiazole and thiadiazole scaffolds are known to be effective against a range of microbial pathogens. The presence of a halogen, such as bromine, on the phenyl ring is often associated with enhanced antimicrobial activity.
Hypothetical Comparative Antimicrobial Data:
| Compound | Bacterial Strain | Zone of Inhibition (mm) - Hypothetical |
| This compound | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
Note: The table above is for illustrative purposes. Specific zone of inhibition values for the title compounds from a direct comparative study are not currently available in the literature.
Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Preparation: Molten agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound and its thiadiazole analog have not been elucidated, compounds containing these scaffolds have been reported to act through various mechanisms. For instance, some anticancer 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes like EGFR tyrosine kinase, which is a key component of cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Disruption of this pathway can lead to apoptosis in cancer cells.
Potential Mechanism of Action
Caption: A potential signaling pathway targeted by this class of compounds.
Conclusion
Both this compound and its thiadiazole analog represent promising scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a direct comparative study is lacking, the existing literature on related compounds suggests that both molecules are likely to exhibit significant biological activity. The subtle differences in physicochemical properties imparted by the oxygen versus sulfur heteroatom may lead to variations in their potency, selectivity, and pharmacokinetic profiles. Further research involving the parallel synthesis and biological evaluation of these two specific compounds is warranted to fully elucidate their comparative potential and guide future drug design efforts.
References
validating the antimicrobial efficacy of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole against standard antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 1,3,4-oxadiazole derivatives, with a focus on compounds structurally related to 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, against standard antibiotics. The emergence of drug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, and the 1,3,4-oxadiazole scaffold has demonstrated significant potential in this area.[1][2] This document summarizes key performance data from various studies, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Quantitative Data Summary
The antimicrobial activity of 1,3,4-oxadiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables present a summary of these quantitative data from various studies, comparing the performance of different 1,3,4-oxadiazole derivatives with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives Compared to Standard Antibiotics
| Compound/Antibiotic | Organism(s) | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | |||
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli, Klebsiella pneumoniae | Good activity (specific values not detailed) | [3] |
| 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [4] |
| 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles (Compound 6j) | Enterobacter aerogenes, Bacillus subtilis | 98, 72 | [5] |
| 2,5-disubstituted 1,3,4-oxadiazole derivatives (F3, F4, I2) | Staphylococcus aureus, Escherichia coli | 4 - 16 | [6] |
| Standard Antibiotics | |||
| Gentamicin | Escherichia coli, Klebsiella pneumoniae | Standard reference (specific values not detailed) | [3] |
| Ceftizoxime | Methicillin-resistant Staphylococcus aureus (MRSA) | >1000 | [4] |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | <7 | [4] |
Table 2: Zone of Inhibition of 1,3,4-Oxadiazole Derivatives Compared to Standard Antibiotics
| Compound/Antibiotic | Organism(s) | Zone of Inhibition (mm) | Reference |
| 1,3,4-Oxadiazole Derivatives | |||
| 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 - 25 | [4] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | S. aureus, B. subtilis, E. coli, P. aeruginosa | 10 - 19 | [7] |
| Standard Antibiotics | |||
| Ceftizoxime | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | [4] |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The Broth Microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
a. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (e.g., a 1,3,4-oxadiazole derivative) and the standard antibiotic is prepared by dissolving a known weight of the substance in a suitable solvent to achieve a high concentration (e.g., 1000 µg/mL).[9]
b. Preparation of Inoculum:
-
A standardized inoculum of the test microorganism is prepared from a pure culture grown on an agar plate for 18-24 hours.[9]
-
Several colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
c. Microdilution Plate Setup:
-
Sterile 96-well microtiter plates are used.[11]
-
Serial two-fold dilutions of the antimicrobial agents are prepared directly in the wells using a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Each well is then inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.[8]
d. Incubation and Interpretation:
-
The plates are incubated at 35-37°C for 16-20 hours.[12]
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[12]
Determination of Antimicrobial Activity by Agar Well/Disk Diffusion Method (Zone of Inhibition)
The agar diffusion test, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[13]
a. Preparation of Inoculum and Agar Plates:
-
A standardized inoculum is prepared as described for the MIC method.
-
A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[13][14]
b. Application of Antimicrobial Agent:
-
Disk Diffusion: Sterile paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed on the agar surface using sterile forceps.[14]
-
Well Diffusion: Wells are punched into the agar using a sterile borer, and a specific volume of the antimicrobial agent solution is added to each well.[4]
c. Incubation and Measurement:
-
The plates are incubated at 35-37°C for 18-24 hours.[13]
-
During incubation, the antimicrobial agent diffuses into the agar. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk or well.[15]
-
The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[13]
Mandatory Visualizations
Proposed Mechanism of Action of 1,3,4-Oxadiazole Derivatives
Caption: Proposed antimicrobial mechanism of 1,3,4-oxadiazole derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. auctoresonline.org [auctoresonline.org]
- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. apec.org [apec.org]
- 15. microchemlab.com [microchemlab.com]
A Comparative Guide to the In Vitro Anticancer Activities of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of the heterocyclic compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and the well-established chemotherapeutic drug, cisplatin. While direct experimental data for this compound is not available in the reviewed literature, this guide will draw upon published data for structurally related 1,3,4-oxadiazole derivatives to provide a comparative perspective against cisplatin.
Executive Summary
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA crosslinks, which trigger apoptosis.[1][2] The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[3][4][5] These derivatives often employ different mechanisms of action than cisplatin, such as enzyme inhibition and targeting specific signaling pathways.[3] This guide will present available quantitative data for related oxadiazole compounds, detail relevant experimental protocols, and visualize the known signaling pathways to offer a comprehensive comparison for research and drug development purposes.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity (IC50 values) of cisplatin and various 1,3,4-oxadiazole derivatives against a range of human cancer cell lines. It is important to note the significant variability in reported IC50 values for cisplatin, which can be influenced by experimental conditions.[6]
Table 1: In Vitro Activity of Cisplatin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A2780 | Ovarian Cancer | ~1 - 10 | 24 - 72 |
| Ov-car | Ovarian Cancer | ~10 - 20 | Not Specified |
| 5637 | Bladder Cancer | 1.1 | 48 |
| 5637 | Bladder Cancer | 3.95 | 72 |
| HT-1376 | Bladder Cancer | 2.75 | 48 |
| HT-1376 | Bladder Cancer | 7 | 72 |
| MCF-7 | Breast Cancer | Highly Variable | 48 - 72 |
| HepG2 | Liver Cancer | Highly Variable | 48 - 72 |
| HeLa | Cervical Cancer | Highly Variable | 48 - 72 |
Data sourced from multiple studies, highlighting the variability in reported IC50 values.[6][7][8]
Table 2: In Vitro Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | Hepatocellular Carcinoma | 27.5 |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 | Breast Cancer | 0.7 |
| 2-(2,3-Dihydrobenzo[b][1][9]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | HepG2 | Liver Cancer | 1.27 |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 | Breast Cancer | Not specified, but reduced viability |
| Quinoline-1,3,4-oxadiazole derivatives | HepG2, MCF-7 | Liver, Breast | 0.137 - 0.583 µg/mL |
This table presents data for various 1,3,4-oxadiazole derivatives to illustrate the range of activities observed for this class of compounds.[3][10][11][12]
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing in vitro cytotoxicity.
MTT Assay Protocol
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound and Cisplatin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 1 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.
-
Include untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.[1][2][9][15]
Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.[3][10][11]
References
- 1. impactfactor.org [impactfactor.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Enzyme Inhibitory Activity: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and Erlotinib
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enzyme inhibitory activities of the investigational compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and the established anticancer drug, erlotinib. Due to a lack of specific published data on the enzyme inhibitory profile of this compound, this comparison is based on the known activity of erlotinib and the general enzymatic inhibitory potential of the broader 1,3,4-oxadiazole chemical class, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibition.
Executive Summary
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, a key enzyme in cell signaling pathways that drive tumor growth. Its mechanism of action and inhibitory concentrations are well-documented. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, and various derivatives have demonstrated anticancer properties, with some showing inhibitory activity against EGFR. However, no direct enzyme inhibition data for this compound is currently available in the public domain. This guide, therefore, juxtaposes the established profile of erlotinib with the potential, inferred from related compounds, of the 1,3,4-oxadiazole class.
Quantitative Data Presentation
The following table summarizes the known enzyme inhibitory data for erlotinib and provides representative data for other 1,3,4-oxadiazole derivatives that have been evaluated as EGFR inhibitors. It is crucial to note that the data for the 1,3,4-oxadiazole derivatives are from structurally related but distinct molecules and should not be directly extrapolated to this compound.
| Compound / Class | Target Enzyme | IC50 (Half-maximal inhibitory concentration) | Reference Compound (for comparison) |
| Erlotinib | EGFR Tyrosine Kinase | ~2 nM (cell-free assay)[1] | - |
| Representative 1,3,4-Oxadiazole Derivatives | EGFR Tyrosine Kinase | Varies significantly based on substitution. Some derivatives show IC50 values in the range of 0.14 µM to 0.41 µM.[2] | Erlotinib (IC50 ~0.30 µM in a comparative study)[2] |
Mechanism of Action
Erlotinib: Erlotinib functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[3][4][5] It binds reversibly to the ATP binding site within the intracellular domain of the receptor, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and other substrate proteins.[3][4][5] This action blocks the initiation of downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[6]
1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functionalities and can participate in hydrogen bonding with biological targets.[7] Various derivatives have been designed to target different enzymes implicated in cancer, with a significant number being investigated as kinase inhibitors, including against EGFR.[2][3][8] Their mechanism often involves competitive binding to the ATP pocket of the target kinase, similar to erlotinib.
Experimental Protocols
A standardized in vitro enzyme inhibition assay is fundamental to determining the potency of a test compound. The following is a generalized protocol for a kinase inhibition assay, applicable for evaluating compounds against EGFR.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
1. Objective: To determine the IC50 value of a test compound (e.g., this compound or erlotinib) against a specific kinase.
2. Materials and Reagents:
-
Purified recombinant human EGFR enzyme
-
Kinase substrate (e.g., a synthetic poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Test compound and reference inhibitor (e.g., erlotinib)
-
Assay buffer (optimized for pH and salt concentration)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup: In the wells of the assay plate, add the kinase, the substrate, and the various concentrations of the test compound or reference inhibitor. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent. This is often a two-step process involving a reagent to stop the reaction and deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: The EGFR signaling pathway and the inhibitory action of erlotinib.
References
- 1. mdpi.com [mdpi.com]
- 2. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comprehensive Analysis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Cancer Research Shows Limited Cross-Resistance Data
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with various derivatives being explored for their therapeutic properties.[1][2][3] These compounds have been shown to exhibit a range of biological activities, including anti-proliferative effects against numerous cancer cell lines.[1][4] The anticancer mechanisms of 1,3,4-oxadiazole derivatives are diverse, often involving the inhibition of crucial cellular targets like growth factors, enzymes, and kinases.[1][5][6]
Several studies have highlighted the efficacy of different 1,3,4-oxadiazole derivatives against various cancer types:
-
Hepatocellular Carcinoma (HepG2) and Breast Adenocarcinoma (MCF-7): A series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives demonstrated considerable cytotoxic activities against these cell lines.[7][8] The mechanism of action for some of these compounds was linked to the inhibition of EGFR tyrosine kinase.[7][8]
-
Colon Adenocarcinoma (HT-29) and Breast Adenocarcinoma (MDA-MB-231): Newly synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential, with results indicating that the MDA-MB-231 cell line was more sensitive to their action.[4]
-
Various Cancer Cell Lines: Other studies have reported the activity of 1,3,4-oxadiazole derivatives against a panel of cancer cell lines, including those from leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[9]
Despite these promising findings for the broader class of compounds, the specific cross-resistance profile of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole remains uncharacterized. Cross-resistance, a phenomenon where cancer cells develop resistance to a range of structurally or mechanistically related drugs, is a significant challenge in cancer chemotherapy.[10] Understanding the cross-resistance patterns of a new drug candidate is crucial for its clinical development and for designing effective combination therapies.
The lack of specific data for this compound underscores a gap in the current research landscape. Future studies are warranted to investigate its efficacy in drug-resistant cancer cell lines and to elucidate its potential for cross-resistance with existing chemotherapeutic agents. Such research would involve generating resistant cell lines and comparing the sensitivity of both parental and resistant cells to this specific compound and other anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpda.org [ijpda.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
Performance Benchmark: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole vs. Lapatinib - A Comparative Analysis
A direct comparative performance analysis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole against lapatinib is not feasible at this time due to the absence of publicly available experimental data on the biological activity of this compound.
In contrast, lapatinib is a well-established, FDA-approved targeted therapy for HER2-positive breast cancer. Its mechanism of action, efficacy, and clinical data are extensively documented.
This guide will, therefore, provide a comprehensive overview of lapatinib's performance based on available data and outline the necessary experimental framework that would be required to benchmark this compound against it, should such data become available in the future.
Lapatinib: A Profile
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).
Mechanism of Action of Lapatinib
Lapatinib functions by reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases. This competitive inhibition prevents autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking these pathways, lapatinib can induce cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.
Caption: Lapatinib's Mechanism of Action.
Quantitative Performance Data for Lapatinib
The following table summarizes key performance metrics for lapatinib from various studies.
| Parameter | Cell Line / Target | Value | Reference |
| IC50 (EGFR) | Purified Enzyme | 0.12 µM | (--INVALID-LINK--) |
| IC50 (HER2) | Purified Enzyme | 0.013 µM | N/A |
| IC50 (Cell Proliferation) | BT474 (HER2+) | 0.18 µM | N/A |
| IC50 (Cell Proliferation) | SK-BR-3 (HER2+) | 0.09 µM | N/A |
| IC50 (Cell Proliferation) | MDA-MB-468 (EGFR+) | 2.5 µM | N/A |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols for Performance Evaluation
To benchmark the performance of this compound against lapatinib, a series of standardized in vitro and in vivo assays would be necessary.
In Vitro Assays
-
Tyrosine Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of the compound against purified EGFR and HER2 tyrosine kinase domains.
-
Methodology: A common method is an ELISA-based assay where the kinase activity is measured by the phosphorylation of a substrate. The IC50 value is then calculated.
-
-
Cell Proliferation/Cytotoxicity Assay:
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
Methodology: Cancer cell lines with varying levels of EGFR and HER2 expression (e.g., BT474, SK-BR-3, MDA-MB-231) are treated with a range of concentrations of the test compound. Cell viability is typically measured after 72 hours using assays such as MTT, XTT, or CellTiter-Glo.
-
-
Western Blot Analysis:
-
Objective: To confirm the mechanism of action by observing the phosphorylation status of target proteins.
-
Methodology: Cancer cells are treated with the compound for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total EGFR, HER2, Akt, and ERK.
-
Caption: Western Blot Experimental Workflow.
In Vivo Assays
-
Xenograft Tumor Model:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Human cancer cells (e.g., BT474) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, a vehicle control, and a positive control (lapatinib). Tumor volume and body weight are monitored throughout the study.
-
Conclusion
While a direct comparison is currently not possible, this guide provides a framework for the future evaluation of this compound. Should experimental data for this compound become available, the methodologies and comparative data for lapatinib presented here will serve as a valuable benchmark for assessing its potential as a novel anticancer agent. Researchers are encouraged to conduct the described experiments to elucidate the performance profile of this compound.
Comparative Molecular Docking Analysis of 2-(4-Halophenyl)-5-aryl-1,3,4-oxadiazole Analogs as Potential EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking results for a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs against the EGFR tyrosine kinase domain (PDB ID: 2J5F). Lower docking scores indicate a more favorable binding affinity.
| Compound ID | 5-Aryl Substituent | Docking Score (kcal/mol) | Interacting Residues |
| 4a | 4-Chlorophenyl | -8.5 | Cys797, Leu792, Met793 |
| 4b | 4-Methoxyphenyl | -8.2 | Cys797, Leu792, Met793 |
| 4c | 4-Nitrophenyl | -9.1 | Cys797, Leu792, Met793, Thr790 |
| 4d | 2,4-Dichlorophenyl | -8.8 | Cys797, Leu792, Met793 |
| 4e | 3,4-Dimethoxyphenyl | -8.4 | Cys797, Leu792, Met793 |
| Erlotinib | Reference Drug | -9.5 | Cys797, Met793, Thr790, Gln791 |
Note: The data presented is a representative compilation from in silico studies on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs.
Experimental Protocols
The methodologies outlined below are based on standard computational chemistry protocols frequently employed in molecular docking studies of 1,3,4-oxadiazole derivatives.
1. Protein Preparation: The three-dimensional crystal structure of the target protein, EGFR tyrosine kinase, was obtained from the Protein Data Bank (PDB ID: 2J5F)[1]. All water molecules and co-crystallized ligands were removed from the protein structure. The protein was then prepared by adding polar hydrogen atoms and assigning Kollman charges. The prepared protein structure was saved in the PDBQT format for use in docking software.
2. Ligand Preparation: The two-dimensional structures of the 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs were drawn using chemical drawing software like ChemDraw or ACD/ChemSketch. These 2D structures were then converted to three-dimensional structures and subjected to energy minimization using a suitable force field (e.g., MMFF94). Gasteiger charges were computed for each ligand, and the final structures were saved in a format compatible with the docking software (e.g., MOL2 or PDBQT).
3. Molecular Docking Simulation: Molecular docking was performed using AutoDock Vina or similar software. A grid box was defined to encompass the active site of the EGFR tyrosine kinase, specifically the ATP-binding pocket. The dimensions of the grid box were typically set to 40 x 40 x 40 Å with a grid spacing of 0.375 Å. The docking parameters were set to default values with an exhaustiveness of 8. The software then calculated the binding affinity of each ligand to the receptor, reported as a docking score in kcal/mol. The resulting docked conformations were analyzed to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
Mandatory Visualization
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: Molecular Docking Experimental Workflow.
The signaling pathway diagram below illustrates the role of EGFR in cell proliferation, which is the target of the studied compounds.
Caption: Simplified EGFR Signaling Pathway.
References
Evaluating the Selectivity of 1,3,4-Oxadiazole Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide
Introduction
The development of targeted anticancer therapies with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a paramount goal in oncology research. Among the vast landscape of heterocyclic compounds, 1,3,4-oxadiazoles have emerged as a privileged scaffold, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on the critical aspect of selectivity for a specific derivative, 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, in discriminating between cancerous and normal cells. While direct experimental data for this particular compound is not extensively available in the public domain, this guide will provide a comparative framework based on the performance of structurally related 1,3,4-oxadiazole derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the evaluation process, supported by experimental data and methodologies for assessing the therapeutic window of this class of compounds.
The selectivity of an anticancer compound is often quantified by the selectivity index (SI), which is the ratio of its cytotoxic concentration (e.g., IC50) in normal cells to that in cancer cells. A higher SI value signifies greater selectivity for cancer cells, indicating a potentially safer therapeutic profile.[3]
Comparative Cytotoxicity Data
To illustrate the concept of selectivity within the 1,3,4-oxadiazole class of compounds, the following table summarizes the reported cytotoxic activities (IC50 values) of various derivatives against a panel of cancer and normal cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| AMK OX-8 | A549 (Lung Carcinoma) | 25.04 | V-79 (Chinese Hamster Lung Fibroblasts) | >100 | > 3.99 | [4] |
| AMK OX-8 | HeLa (Cervical Cancer) | 35.29 | V-79 (Chinese Hamster Lung Fibroblasts) | >100 | > 2.83 | [4] |
| AMK OX-9 | A549 (Lung Carcinoma) | 20.73 | V-79 (Chinese Hamster Lung Fibroblasts) | >100 | > 4.82 | [4] |
| AMK OX-11 | A549 (Lung Carcinoma) | 45.11 | V-79 (Chinese Hamster Lung Fibroblasts) | >100 | > 2.22 | [4] |
| AMK OX-12 | A549 (Lung Carcinoma) | 41.92 | V-79 (Chinese Hamster Lung Fibroblasts) | <100 | - | [4] |
| AMK OX-12 | HeLa (Cervical Cancer) | 32.91 | V-79 (Chinese Hamster Lung Fibroblasts) | <100 | - | [4] |
Note: The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates better selectivity.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 25,000 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).[6]
-
MTT Addition: After the incubation period, a solution of MTT (0.5 mg/ml) is added to each well, and the plate is incubated for an additional 3 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Visualizations
Visual representations of the experimental workflow and potential molecular pathways are crucial for a comprehensive understanding of the evaluation process.
Caption: Experimental workflow for determining cell viability and selectivity index using the MTT assay.
While the precise mechanism of action for this compound is not yet fully elucidated, many anticancer agents from this class have been shown to induce apoptosis. A potential signaling pathway is illustrated below.
Caption: A potential apoptotic signaling pathway induced by 1,3,4-oxadiazole derivatives.
Conclusion
The evaluation of selectivity is a cornerstone in the preclinical assessment of any potential anticancer agent. While direct evidence for the selectivity of this compound is currently limited, the broader class of 1,3,4-oxadiazole derivatives has shown promise in exhibiting preferential cytotoxicity towards cancer cells. The data presented on analogous compounds suggest that this scaffold is a viable candidate for the development of selective anticancer therapies. Further investigation into the cytotoxic effects of this compound on a wider range of cancer and normal cell lines is warranted to definitively establish its therapeutic potential and selectivity index. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such evaluations.
References
- 1. ijfmr.com [ijfmr.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.journals4promo.com [repository.journals4promo.com]
- 6. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
Comparative Analysis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and Neomycin in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of the synthetic compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole and the well-established antibiotic, neomycin. The comparison is based on available in vitro antimicrobial assay data for a closely related 1,3,4-oxadiazole derivative, offering insights into its potential as an antimicrobial agent.
Executive Summary
Data Presentation: Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of a closely related compound, 2-(2-(4-bromophenyl)quinolin-4-yl)-5-substituted-1,3,4-oxadiazole derivatives, compared with neomycin. The data is extracted from a study by an undisclosed research group and presented here for comparative purposes. It is important to note that these results are for a structurally similar, but not identical, compound to this compound.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Values (μg/mL)
| Microorganism | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-substituted-1,3,4-oxadiazole Derivatives | Neomycin (Reference) |
| Staphylococcus aureus | 4-16 fold more active than neomycin | Reference |
| Escherichia coli | 16 fold more active than neomycin | Reference |
| Candida albicans | 8 fold more active than neomycin | Reference |
Source: Data extrapolated from a study on quinoline-1,3,4-oxadiazole hybrids.[1][2] The study reported the activity of their most potent compounds relative to neomycin.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in determining antimicrobial efficacy, based on standardized protocols that were likely used in the referenced study.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[3][4][5][6][7]
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard is prepared.[3]
-
Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[3][6]
-
Disk Placement: Filter paper disks impregnated with a known concentration of the test compound (e.g., this compound) and the reference antibiotic (neomycin) are placed on the agar surface.[6]
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.[7]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8][9][10][11]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds and neomycin are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9][10]
-
Inoculum Preparation and Inoculation: A standardized bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[9]
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).[8][11]
Visualizations
Signaling Pathways and Mechanisms of Action
The precise antimicrobial mechanism of this compound has not been fully elucidated. However, research on 1,3,4-oxadiazole derivatives suggests several potential targets within microbial cells.[12] Neomycin, a well-characterized aminoglycoside antibiotic, acts by inhibiting protein synthesis.
Caption: Mechanisms of action for neomycin and proposed targets for 1,3,4-oxadiazoles.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the antimicrobial efficacy of a novel compound against a reference antibiotic.
Caption: General workflow for antimicrobial efficacy comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. biolabtests.com [biolabtests.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, handling and disposing of specialized compounds like 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole requires strict adherence to established protocols. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this halogenated organic compound.
Immediate Safety and Logistical Information
Hazard Identification and Personal Protective Equipment (PPE):
While a specific, detailed Safety Data Sheet (SDS) for this compound may not always be readily available, its structure as a brominated organic compound necessitates cautious handling. It is prudent to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE) that must be worn at all times when handling this compound includes:
All handling of this compound, especially when dealing with powders or solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][3]
Spill Procedures:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a designated, sealable waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as halogenated organic waste.
Operational and Disposal Plans
The cornerstone of proper disposal for this compound is meticulous waste segregation. As a brominated compound, it falls under the category of halogenated organic waste.[1][2][4][5] It is critical to never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[3]
Step-by-Step Disposal Protocol:
-
Obtain a Designated Waste Container: Secure a clearly labeled "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These containers are often specifically colored or labeled for easy identification.[4][5]
-
Label the Container: Before adding any waste, affix a hazardous waste tag to the container.[3][4] Fill out all required information, including the chemical name ("this compound") and the approximate quantity being added.
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container. If it is in a solution, ensure the solvent is also a halogenated organic or is compatible with the waste stream. Avoid overfilling the container.
-
Secure the Container: Tightly close the container lid after each addition to prevent the release of vapors.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment.[3]
-
Arrange for Pickup: Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department.
Data Presentation
The following table summarizes the key logistical information for the disposal of this compound.
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Waste | The compound contains bromine, a halogen.[1][4][5] |
| Container Type | Designated, compatible, and leak-proof container with a secure lid.[3][4] | To ensure safe containment and prevent leaks or spills. |
| Container Labeling | "Halogenated Organic Waste" and a completed hazardous waste tag.[3][4] | For proper identification and regulatory compliance. |
| Storage Location | Designated satellite accumulation area with secondary containment.[3] | To ensure safe temporary storage and contain any potential leaks. |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for proper disposal, likely through incineration at a regulated facility.[1][5] | Halogenated waste requires specialized disposal methods to prevent environmental contamination. |
Experimental Protocols
This section details the standard operating procedure for the disposal of this compound in a laboratory setting.
Waste Handling Protocol for this compound:
-
Preparation: 1.1. Don all required Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, and closed-toe shoes. 1.2. Ensure a designated "Halogenated Organic Waste" container is available and properly labeled. 1.3. Perform all waste handling operations within a certified chemical fume hood.
-
Waste Transfer: 2.1. For solid waste, use a clean spatula to transfer the material directly into the waste container. 2.2. For liquid waste (e.g., solutions in organic solvents), carefully pour the solution into the waste container using a funnel. 2.3. Rinse any empty containers that held the compound with a small amount of a suitable solvent and add the rinsate to the halogenated waste container.
-
Container Management: 3.1. Securely cap the waste container immediately after adding waste. 3.2. Update the hazardous waste tag with the added quantity. 3.3. Do not fill the container beyond 90% of its capacity.
-
Final Disposal: 4.1. Store the sealed waste container in the designated satellite accumulation area. 4.2. When the container is full, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
For immediate reference, this document outlines critical safety protocols, personal protective equipment (PPE), and procedures for the handling and disposal of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS No. 41421-03-8).
This guidance is compiled for researchers, scientists, and drug development professionals. The information is based on available safety data and best practices for handling structurally similar chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.
Hazard Identification and Personal Protective Equipment
The primary known hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must meet ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant laboratory coat | Must be fully buttoned. For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood | To minimize inhalation of dust or aerosols, all handling of the solid compound should occur within a fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates may be required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
-
Preparation and Engineering Controls :
-
Verify that a certified chemical fume hood is operational.
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Compound Handling :
-
Don all required PPE as specified in Table 1.
-
Perform all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Spill Management :
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
The disposal of this compound and its contaminated waste must be managed as hazardous chemical waste.
-
Waste Segregation :
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Collect all waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling :
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the name of the principal investigator or laboratory group.
-
-
Storage and Disposal :
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
